2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Descripción
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESNXXKQZZRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225976 | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-86-2 | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC nomenclature and common synonyms, and present a detailed analysis of its physicochemical properties. A robust, step-by-step synthesis protocol is provided, grounded in established chemical principles. Furthermore, this guide will explore the burgeoning therapeutic potential of this molecule, with a focus on its applications in the development of novel agents for a range of diseases, including cancer, microbial infections, and inflammatory disorders. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Identity and Nomenclature
The precise identification of a compound is paramount for scientific discourse and reproducibility. The molecule at the core of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.[1]
This name delineates a core structure of an imidazole ring fused to a pyridine ring, specifically in the [4,5-b] orientation, with a 4-bromophenyl substituent at the 2-position of the imidazo[4,5-b]pyridine scaffold.
Synonyms:
In scientific literature and commercial catalogs, this compound may be referred to by a variety of synonyms. Recognizing these is crucial for comprehensive literature searches and procurement. Common synonyms include:
-
1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-[1]
It is important to distinguish this compound from its isomer, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, which possesses a different ring fusion and, consequently, distinct chemical and biological properties.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.
| Property | Value | Source |
| Molecular Formula | C12H8BrN3 | PubChem |
| Molecular Weight | 274.12 g/mol | PubChem |
| Melting Point | 199 °C | EPA |
| Boiling Point | 408 - 424 °C (Predicted) | EPA |
| Water Solubility | 9.76e-4 g/L (Predicted) | EPA |
| LogP | 3.17 (Predicted) | EPA |
| pKa (Acidic) | 10.5 (Predicted) | EPA |
| pKa (Basic) | 3.53 (Predicted) | EPA |
Note: Some of the presented data are predicted values from computational models and should be confirmed experimentally for critical applications.
Synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
The synthesis of the imidazo[4,5-b]pyridine scaffold is a well-established process in organic chemistry. A common and effective method involves the condensation of a diaminopyridine with a substituted aldehyde.
General Synthesis Pathway
The synthesis of 2-(substituted-phenyl)imidazo[4,5-b]pyridines can be achieved by reacting 2,3-diaminopyridine with the corresponding benzaldehyde.[2] This reaction proceeds via a cyclocondensation mechanism.
Caption: General synthesis pathway for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar imidazopyridine derivatives.[2]
Materials:
-
2,3-Diaminopyridine
-
4-Bromobenzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
Adduct Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde in a minimal amount of ethanol. To this solution, add an equimolar amount of sodium metabisulfite dissolved in water. Stir the mixture at room temperature for 1-2 hours to form the aldehyde-bisulfite adduct.
-
Condensation and Cyclization: To the adduct solution, add an equimolar amount of 2,3-diaminopyridine and dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Therapeutic Potential and Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Its structural resemblance to purines allows it to function as a bioisostere, potentially interfering with biological pathways that involve purine recognition.[3][4]
Anticancer Activity
Derivatives of imidazo[4,5-b]pyridine have demonstrated significant potential as anticancer agents.[3] Studies have shown that these compounds can exhibit potent cytotoxicity against various cancer cell lines.[5] The bromophenyl substituent can play a crucial role in the molecule's ability to interact with biological targets through halogen bonding and by influencing its pharmacokinetic properties.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][6] While the specific activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine requires further investigation, related compounds have shown promising results against various pathogens.[2]
Anti-inflammatory Properties
Chronic inflammation is a key component of many diseases. Imidazo[4,5-b]pyridine compounds have been investigated for their potential to treat inflammatory disorders.[7] Their mechanism of action may involve the modulation of key inflammatory pathways.
Other Therapeutic Areas
The versatility of the imidazo[4,5-b]pyridine core has led to its exploration in a variety of other therapeutic areas, including as antitubercular agents and for the management of type 2 diabetes.[8][9]
Caption: Therapeutic applications of the 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine scaffold.
Conclusion
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a molecule with a well-defined chemical identity and a synthetic route that is both accessible and scalable. Its physicochemical properties make it a suitable candidate for further development in medicinal chemistry. The growing body of evidence supporting the therapeutic potential of the imidazo[4,5-b]pyridine scaffold in oncology, infectious diseases, and inflammation underscores the importance of continued research into this and related compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in their quest for novel therapeutics.
References
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 8. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
The following technical guide details the physicochemical profile, synthetic pathways, and experimental applications of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine .
Executive Summary
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its isomer imidazo[1,2-a]pyridine. It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., c-Met, JAK1) and antimicrobial agents. Its 4-bromophenyl moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), facilitating rapid library expansion in fragment-based drug discovery (FBDD).
Part 1: Molecular Identity & Physicochemical Properties
The molecule comprises a fused pyridine-imidazole core substituted at the C2 position.[1][2] The presence of the pyridine nitrogen (N4) and the imidazole nitrogens (N1/N3) creates a rich electronic environment capable of diverse hydrogen bonding interactions.
Table 1: Physicochemical Constants
| Property | Data | Note |
| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | Tautomerizes between 1H and 3H forms |
| CAS Number | 75007-86-2 | Warning: Do not confuse with [1,2-a] isomer (CAS 34658-66-7) |
| Molecular Formula | ||
| Molecular Weight | 274.12 g/mol | Monoisotopic Mass: 272.99 g/mol |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 220–240 °C (Typical for class) | High thermal stability due to H-bonding network |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |
| pKa | ~3.5 (Pyridine N), ~10.5 (NH) | Amphoteric nature |
Part 2: Synthetic Pathways
The synthesis of 2-aryl-imidazo[4,5-b]pyridines typically proceeds via the condensation of 2,3-diaminopyridine with an aryl aldehyde or carboxylic acid derivative. The oxidative cyclization pathway is preferred for its operational simplicity and higher yields.
Pathway A: Oxidative Condensation (Preferred)
This method utilizes sodium metabisulfite (
Mechanism:
-
Formation of a Schiff base (imine) between the 3-amino group of the pyridine and the aldehyde.
-
Intramolecular nucleophilic attack by the 2-amino group.
-
Oxidative dehydrogenation to aromatize the imidazole ring.
Pathway B: Polyphosphoric Acid (PPA) Cyclization
Direct condensation of 2,3-diaminopyridine with 4-bromobenzoic acid in PPA at high temperatures (
Figure 1: Oxidative cyclization pathway for the synthesis of the target molecule.
Part 3: Structural Characterization
Accurate identification requires distinguishing the [4,5-b] core from the [1,2-a] isomer. The [4,5-b] core possesses a distinct proton signature on the pyridine ring.
1H NMR Interpretation (DMSO- , 400 MHz)
- 13.5 ppm (s, 1H): Imidazole NH (Broad, exchangeable).
-
8.3–8.4 ppm (dd, 1H): Pyridine H-5 (
to N). Deshielded by ring nitrogen. - 8.1–8.2 ppm (d, 2H): Phenyl H-2',6'. Ortho to the imidazole ring; shifted downfield due to conjugation.
-
8.0 ppm (dd, 1H): Pyridine H-7 (
to N).[3] - 7.7–7.8 ppm (d, 2H): Phenyl H-3',5'. Ortho to the Bromine atom.
-
7.3 ppm (dd, 1H): Pyridine H-6 (
to N).
Mass Spectrometry[8][9]
-
ESI-MS: Shows characteristic isotopic pattern for Bromine (
and ) in a 1:1 ratio. -
m/z:
.
Part 4: Functional Applications in Drug Discovery[10]
Kinase Inhibitor Scaffold
The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.
-
Mechanism: The N1 and N3 nitrogens serve as hydrogen bond acceptors/donors to the hinge region of kinases (e.g., c-Met, VEGFR).
-
SAR Expansion: The bromine atom at the para-position allows for late-stage diversification via Suzuki coupling to introduce solubility-enhancing groups (e.g., piperazines, morpholines).
Antimicrobial Agents
Derivatives of this scaffold have demonstrated potency against M. tuberculosis (DprE1 inhibition) and various Gram-positive bacteria by disrupting cell wall synthesis or DNA intercalation.
Part 5: Experimental Protocols
Protocol: Synthesis via Sodium Metabisulfite Method
Objective: Synthesize 1.0 g of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Reagents:
-
2,3-Diaminopyridine (1.0 eq)
-
4-Bromobenzaldehyde (1.0 eq)
-
Sodium Metabisulfite (
) (1.5 eq) -
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2,3-diaminopyridine (5.0 mmol) and 4-bromobenzaldehyde (5.0 mmol) in 20 mL of DMF.
-
Activation: Add sodium metabisulfite (7.5 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to 100–120 °C for 4–6 hours. Monitor progress by TLC (Eluent: 5% MeOH in DCM).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 100 mL of ice-cold water with vigorous stirring.
-
A precipitate will form.[2] Allow it to stand for 30 minutes.
-
-
Purification:
-
Filter the solid under vacuum.[4]
-
Wash the cake with water (
mL) to remove inorganic salts and unreacted diamine. -
Recrystallize from hot ethanol or DMF/Water to obtain the pure off-white solid.
-
-
Validation: Confirm structure via melting point (>220 °C) and 1H NMR.
References
-
Altaib, M., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link
-
EPA CompTox Chemicals Dashboard. "1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)- (CAS 75007-86-2)." Link
-
MolCore. "2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine Product Information." Link
-
Dubina, T.F., et al. (2024). "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine [benchchem.com]
solubility of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine in organic solvents
Executive Summary
This technical guide profiles the solubility characteristics of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2), a fused heterocyclic scaffold widely used in medicinal chemistry as a bioisostere of purines and benzimidazoles.
Characterized by a high crystal lattice energy ("brick dust" properties) and significant planarity, this compound exhibits poor aqueous solubility but moderate-to-high solubility in polar aprotic solvents. This guide provides a validated solubility profile, thermodynamic mechanisms, and step-by-step protocols for solubility determination, tailored for researchers in drug discovery and process chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the structural basis of solubility is critical before attempting dissolution.
| Property | Detail |
| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine |
| CAS Number | 75007-86-2 |
| Molecular Formula | C₁₂H₈BrN₃ |
| Molecular Weight | 274.12 g/mol |
| Tautomerism | Exists in equilibrium between 1H- and 3H- forms; 1H is typically the major tautomer in solution. |
| pKa (Calculated) | ~3.5 (Pyridine N protonation) and ~10.5 (Imidazole NH deprotonation) |
| LogP (Predicted) | ~3.17 (Lipophilic) |
| Appearance | White to pale yellow crystalline solid |
Structural Insight:
The molecule consists of a pyridine ring fused to an imidazole ring (imidazo[4,5-b]pyridine core) substituted with a 4-bromophenyl group. The planar structure facilitates strong
Solubility Profile
The following data categorizes solvent compatibility based on polarity and hydrogen bonding capabilities.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>20 mg/mL) | Disrupts intermolecular H-bonds; dipole-dipole interactions stabilize the polar heterocycle. |
| Polar Protic | Methanol, Ethanol | Moderate (1-10 mg/mL) | Soluble at reflux; limited solubility at RT due to competition with crystal lattice energy. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Solubilizes the lipophilic bromophenyl region but struggles with the polar core. |
| Ethers | THF, Dioxane | Moderate | Acceptable for reactions; often used as a co-solvent. |
| Non-Polar | Hexane, Toluene | Very Low (<0.1 mg/mL) | Lacks specific interactions to overcome lattice energy. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates; lacks ionizable groups at neutral pH. |
| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of the pyridine nitrogen ( |
Thermodynamic Dissolution Mechanism
The dissolution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine follows the "Brick Dust" model:
-
Cavitation: The solvent must create a cavity.
-
Lattice Disruption: Energy is required to break the strong
stacking and intermolecular Hydrogen bonds (N-H N) of the solid. This is the rate-limiting step. -
Solvation: The solvent molecules surround the solute.
Implication: To maximize solubility, use solvents that can effectively compete for Hydrogen bonds (DMSO) or introduce energy (Heat) to disrupt the lattice.
Experimental Protocols
Protocol A: Visual Solubility Screening (Tier 1)
Use this rapid workflow to determine the approximate solubility range for formulation or reaction selection.
Materials:
-
Compound: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (10 mg portions).
-
Solvents: DMSO, MeOH, DCM, Toluene.
-
Equipment: 4 mL glass vials, vortex mixer, sonicator, heat gun.
Workflow:
-
Weigh 2 mg of compound into a clear glass vial.
-
Add 100 µL of solvent (Target: 20 mg/mL).
-
Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility
20 mg/mL. -
Suspension: Proceed to Step 5.
-
-
Sonicate for 5 minutes at ambient temperature.
-
Clear Solution: Solubility
20 mg/mL (Kinetic solubility reached). -
Suspension: Proceed to Step 6.
-
-
Add additional solvent in 100 µL increments until clear or total volume reaches 2 mL (< 1 mg/mL).
-
Heat: If still insoluble, heat to boiling (for alcohols) or 60°C (for DMSO) to check for temperature-dependent solubility.
Protocol B: Equilibrium Solubility Determination (Tier 2)
Use this for precise thermodynamic solubility data required for ADME assays.
-
Preparation: Add excess solid compound to 2 mL of solvent in a chemically resistant vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solid.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (Detection @ 254 nm or 300 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Visualization of Workflows
Figure 1: Solubility Screening Logic
This decision tree guides the selection of solvents based on the observed behavior of the compound.
Caption: Step-by-step decision matrix for classifying the solubility of imidazopyridine derivatives.
Figure 2: pH-Dependent Species Distribution
Understanding the ionization state is crucial for aqueous solubility.
Caption: Ionization states of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine across the pH scale.
Applications & Implications
Synthesis & Purification
-
Reaction Solvent: DMF or DMSO are recommended for nucleophilic substitutions (S_NAr) or alkylations due to high solubility.
-
Recrystallization: The "Moderate" solubility in ethanol allows for effective recrystallization. Dissolve at reflux (boiling ethanol) and cool slowly to induce precipitation of pure crystals.
-
Workup: Adding water to a DMF/DMSO reaction mixture will force the compound to precipitate, serving as an effective isolation method.
Formulation
For biological assays, prepare a stock solution in 100% DMSO (typically 10 mM or 20 mg/mL). Dilute this stock into the aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (usually <0.5%).
References
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]
-
Dubina, T. F., et al. (2024).[1] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. [Link]
Sources
Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with therapeutic promise is relentless. Among these, the imidazo[4,5-b]pyridine core has emerged as a privileged structure, owing to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, focuses on a particularly compelling derivative: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. We will explore its potential therapeutic targets, the underlying scientific rationale, and the experimental methodologies required for their validation.
Executive Summary
The 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine scaffold presents a unique combination of structural features that suggest a strong potential for therapeutic intervention in several key disease areas. The presence of the imidazopyridine core, a known "hinge-binding" motif, coupled with the electronically distinct 4-bromophenyl substituent, positions this molecule as a prime candidate for the targeted inhibition of specific protein kinases. Furthermore, the broader imidazo[4,5-b]pyridine class has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide will dissect the most promising therapeutic avenues for this specific compound, providing a roadmap for its preclinical evaluation.
The Scientific Rationale: Why 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine?
The therapeutic potential of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is not merely speculative; it is grounded in established principles of medicinal chemistry and a growing body of literature on related compounds. The imidazo[4,5-b]pyridine nucleus is isosteric to purine, enabling it to function as a competitive inhibitor for ATP-binding sites in a multitude of enzymes, most notably protein kinases.[1][2] The 4-bromophenyl group at the 2-position plays a crucial role in defining the molecule's selectivity and potency. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity for a target protein.
Primary Therapeutic Target Classes
Based on the known activities of the imidazo[4,5-b]pyridine scaffold and the specific structural attributes of the 2-(4-bromophenyl) derivative, we have identified three primary classes of therapeutic targets with a high probability of interaction.
Protein Kinases: The Low-Hanging Fruit
Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. The ATP-binding pocket of many kinases is a well-validated drug target, and the imidazo[4,5-b]pyridine core is a known "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.[3]
The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is a hallmark of many cancers.[4] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[3][4] The 2-aryl substitution on the imidazopyridine ring is crucial for this activity, and the 4-bromophenyl group in our compound of interest is hypothesized to occupy the hydrophobic pocket adjacent to the ATP-binding site, potentially conferring high affinity and selectivity.
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. Its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies and autoimmune diseases. Recently, novel imidazo[4,5-b]pyridine derivatives have been reported as noncovalent, reversible BTK inhibitors. The 2-phenyl substituent is a key feature of these inhibitors, suggesting that 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine could also exhibit BTK inhibitory activity.
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in a significant proportion of acute myeloid leukemia (AML) cases. Imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of FLT3 and Aurora kinases, highlighting a potential dual-action mechanism for our target molecule in the context of AML.[3]
Experimental Validation: A Step-by-Step Guide
The following section provides detailed, step-by-step methodologies for the initial in vitro validation of the proposed therapeutic targets for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Workflow for Target Validation
Caption: A streamlined workflow for the initial validation of therapeutic targets for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Detailed Experimental Protocols
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B, BTK, FLT3)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in DMSO. Create a serial dilution series of the compound in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution to each well. Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6]
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MV4-11 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value.
Secondary and Exploratory Targets
While protein kinases represent the most probable target class, the broad bioactivity of the imidazo[4,5-b]pyridine scaffold warrants exploration of other potential targets.
DprE1: A Target in Mycobacterium tuberculosis
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Several nitro-substituted imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against DprE1.[1] Although our lead compound lacks the nitro group, the core scaffold's interaction with this enzyme suggests that 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine should be evaluated for antitubercular activity.
Tubulin Polymerization
Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit tubulin polymerization, a mechanism of action shared by several successful anticancer drugs.[2] This inhibition leads to cell cycle arrest and apoptosis. Given the anticipated antiproliferative effects, investigating the impact of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine on tubulin dynamics is a logical next step.
Future Directions and In Vivo Studies
Following successful in vitro validation, the next critical phase involves assessing the therapeutic potential of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in preclinical in vivo models.
In Vivo Efficacy in a Xenograft Model
Caption: A schematic representation of an in vivo xenograft model to evaluate the anticancer efficacy of the lead compound.[4][7][8][9]
Conclusion
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine stands as a promising candidate for further drug development, with a strong scientific rationale for its potential to target key proteins implicated in cancer and infectious diseases. The experimental workflows and protocols detailed in this guide provide a clear and actionable path for its preclinical evaluation. The convergence of a privileged scaffold with a strategically placed substituent makes this molecule a high-priority lead for any research program focused on the discovery of novel, targeted therapeutics.
References
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- Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9645–9664.
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- Bavetsias, V., Crumpler, S., Sun, C., Avery, S., Atrash, B., Faisal, A., Moore, A. S., Kosmopoulou, M., Brown, N., Sheldrake, P. W., Bush, K., Henley, A., Box, G., Valenti, M., de Haven Brandon, A., Raynaud, F. I., Workman, P., Eccles, S. A., Bayliss, R., Linardopoulos, S., & Blagg, J. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515–528.
- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4569–4573.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). Chemistry Central Journal, 12(1), 133.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). European Journal of Medicinal Chemistry, 158, 614–626.
- Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine as type 2 diabetes inhibitors and molecular docking studies. (2017). Medicinal Chemistry Research, 26(5), 916–928.
- Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2011). Journal of Medicinal Chemistry, 54(14), 5047–5063.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2023). Egyptian Journal of Chemistry, 66(11), 309–318.
- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4569–4573.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1983). Journal of Medicinal Chemistry, 26(9), 1308–1311.
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (2021). ChemistrySelect, 6(42), 11498–11502.
- Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (2016). Organic & Biomolecular Chemistry, 14(3), 876–883.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2017). World Journal of Pharmaceutical Research, 6(8), 534–551.
- Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridines (3–32). (n.d.).
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8721–8734.
- Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8721–8734.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega, 3(4), 4376–4384.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 2.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1651.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances, 11(43), 26849–26859.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8721–8734.
- Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Molecular Biology, 111, 7.10.1-7.10.16.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (n.d.). BenchChem.
- Comparative Guide to DprE1 Inhibitors for Mycobacterium tuberculosis. (n.d.). BenchChem.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Apoptosis western blot guide. (n.d.). Abcam.
- BTK Enzyme Assay System. (n.d.). BPS Bioscience.
- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
- FLT3 Kinase Enzyme System Application Note. (n.d.).
- Optimization of a LanthaScreen Kinase assay for FLT3. (n.d.). Thermo Fisher Scientific.
- FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
- Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
- Optimization of a LanthaScreen Kinase assay for FLT3. (n.d.). Thermo Fisher Scientific.
- Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
- DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology, 3(3), 67–70.
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
- Xenograft Tumor Model Protocol. (2005). Protocol Exchange.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101783.
- FLT3 Kinase Assay. (n.d.).
- BTK (C481S) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1019–1028.
- PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. (n.d.). Novus Biologicals.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), e55184.
- Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Tre
- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2010). Molecular Cancer Therapeutics, 9(4), 845–854.
- Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). (n.d.). Cytoskeleton, Inc.
- BTK Activity Assay. (n.d.). BellBrook Labs.
- AURORA C Kinase Assay Protocol. (n.d.).
- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2021).
- Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. (2014). Pharmacognosy Magazine, 10(Suppl 3), S447–S453.
- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021, April 9). Cell Signaling Technology.
- MTT assay protocol. (n.d.). Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Cell Proliferation Assay. (n.d.).
- Aurora B Kinase Assay. (n.d.).
- MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint Lab.
- Reversible inhibition of recombinant Mycobacterium tuberculosis H37Rv DprE1 using FPR as substrate assessed as residual enzymatic activity preincubated for 10 mins followed by substrate addition by fluorescence assay. (n.d.). ChEMBL.
- Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. (2010).
- Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. (2023). Journal of Biomolecular Structure and Dynamics, 1–14.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). Molecular Biology of the Cell, 26(25), 4527–4533.
- Sensitivity and specificity of MABA in the susceptibility testing of 63 isolates of Mycobacterium tuberculosis to RMP and INH. (2007). Revista do Instituto de Medicina Tropical de São Paulo, 49(4), 231–233.
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The Janus Scaffold: Discovery, Chemistry, and Therapeutic Evolution of Imidazo[4,5-b]pyridines
Executive Summary
The imidazo[4,5-b]pyridine ring system represents one of the most compelling dualities in heterocyclic chemistry.[1][2] To the toxicologist, it is the core of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a potent mutagen formed in cooked meats that has driven decades of oncology research. To the medicinal chemist, it is a privileged scaffold —a 1-deazapurine bioisostere that mimics the adenine hinge-binding region of ATP, offering a template for high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This technical guide dissects the history, synthetic evolution, and therapeutic trajectory of imidazo[4,5-b]pyridines.[2] It moves beyond simple chronology to analyze the causality of its development: how a chemical curiosity became a toxicological alert, and subsequently, a cornerstone of modern drug discovery.
Part 1: Historical Genesis and The Mutagenicity Era
The Early Years (1948–1970s)
The imidazo[4,5-b]pyridine system was first synthesized in 1948 , primarily as a structural exercise in fusing pyridine and imidazole rings. For decades, it remained a chemical curiosity with limited biological application. The field was dominated by its isomer, benzimidazole, and its nitrogen-rich cousin, purine.
The PhIP Discovery (1980s)
The trajectory of this scaffold changed radically in the 1980s with the work of Sugimura, Felton, and Knize . Researchers identified highly mutagenic heterocyclic amines (HCAs) in pyrolyzed proteins and cooked meats.
-
The Compound: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP ).
-
The Mechanism: PhIP is formed via the Maillard reaction involving creatinine, phenylalanine, and sugars at high temperatures.
-
Impact: This discovery mandated a deep understanding of the scaffold's stability, metabolism, and DNA-binding properties, inadvertently creating a library of synthetic methods and pharmacological data that would later fuel drug discovery.
Timeline of Discovery
Figure 1: The chronological evolution of imidazo[4,5-b]pyridine from chemical synthesis to toxicology and finally to therapeutics.
Part 2: Structural Chemistry & Bioisosterism
Nomenclature and Numbering
The imidazo[4,5-b]pyridine system is a 1-deazapurine analog.[3][4]
-
Purine: Nitrogen atoms at 1, 3, 7, 9.
-
Bioisosterism: By replacing the N1 of purine with a carbon (C5 in the fused system), the scaffold retains the hydrogen-bond acceptor/donor capability of the imidazole ring while altering the electronics of the six-membered ring. This modulation is critical for tuning solubility and metabolic stability (t1/2).
Tautomerism
Like purines, N-unsubstituted imidazo[4,5-b]pyridines exhibit annular tautomerism (N1-H vs. N3-H).
-
Solid State: Often exists as a hydrogen-bonded dimer.
-
Solution: The tautomeric equilibrium is solvent-dependent and influences regioselectivity during alkylation reactions.
-
Technical Insight: Alkylation under basic conditions often yields a mixture of N1 and N3 isomers, necessitating careful chromatographic separation or the use of directing groups.
-
Part 3: Synthetic Methodologies
Classical Traube Synthesis
The traditional route mirrors purine synthesis, involving the condensation of 2,3-diaminopyridine with carboxylic acids, anhydrides, or orthoesters.
Mechanism:
-
Acylation: Formation of an amide at the more nucleophilic 3-amino group (or 2-amino depending on conditions).
-
Cyclodehydration: Ring closure under acidic or thermal conditions.
Modern Metal-Catalyzed Cross-Coupling
To access complex derivatives like PhIP or kinase inhibitors, modern methods utilize palladium-catalyzed C-N and C-C bond formation.
-
Buchwald-Hartwig: Introduction of amines at C2 or C6.
-
Suzuki-Miyaura: Arylation at C6 (critical for PhIP and kinase inhibitors).
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways. The classical route builds the core; modern coupling functionalizes it for biological activity.
Part 4: Medicinal Chemistry & Therapeutic Applications[1][8][9][10][11][12]
The "Privileged Scaffold" Status
The imidazo[4,5-b]pyridine core is a "privileged structure" because it can serve as a rigid anchor for diverse pharmacophores.[1]
-
Kinase Hinge Binder: The N1/N3 and N4 nitrogens can form bidentate hydrogen bonds with the hinge region of kinases (mimicking the adenine of ATP).
-
GPCR Ligands: Used in Angiotensin II receptor antagonists.
-
Proton Pump Inhibitors (PPIs): Tenatoprazole utilizes this core to achieve a significantly longer plasma half-life (~7 hours) compared to the benzimidazole-based omeprazole (< 1.5 hours). This demonstrates the scaffold's ability to improve metabolic stability.
Case Study: PhIP vs. Therapeutics
The structural difference between a toxin and a cure is often subtle.
-
PhIP (Toxin): The 2-amino group is exocyclic. Metabolic activation by CYP1A2 N-hydroxylates this amine, leading to DNA adducts.
-
Therapeutics: Drug candidates often substitute the 2-position with stable aryl/heteroaryl groups or obscure the amine to prevent N-hydroxylation, thereby eliminating mutagenicity while retaining binding affinity.
Quantitative Comparison
| Feature | PhIP (Mutagen) | Tenatoprazole (Therapeutic Candidate) | Kinase Inhibitors (e.g., AZ-23) |
| Core | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine |
| C2 Substituent | Amino (-NH2) | Pyridyl-methyl-sulfinyl | Aryl/Heteroaryl |
| N1 Substituent | Methyl | H (or prodrug form) | Alkyl/Aryl |
| C6 Substituent | Phenyl | Methoxy | Solubilizing group |
| Mechanism | DNA Intercalation/Adduct | H+/K+ ATPase Inhibition | ATP Competitive Inhibition |
| Key Risk/Benefit | Carcinogenic | Extended Half-life (High Stability) | High Potency/Selectivity |
Part 5: Experimental Protocols
Protocol A: General Synthesis of Imidazo[4,5-b]pyridine Core
A robust, self-validating protocol for the parent ring system.
Reagents: 2,3-Diaminopyridine (10 mmol), Triethyl orthoformate (15 mmol), Formic acid (cat.), Ethanol. Procedure:
-
Dissolution: Dissolve 2,3-diaminopyridine in ethanol (20 mL).
-
Addition: Add triethyl orthoformate and 3 drops of formic acid.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
Workup: Evaporate solvent under reduced pressure.
-
Crystallization: Recrystallize the residue from ethyl acetate/hexane.
-
Validation: 1H NMR (DMSO-d6) should show the C2-H singlet around 8.4–8.5 ppm.
Protocol B: Synthesis of PhIP (Mutagen Standard)
Based on the method of Knize & Felton (1986) and updated by Tanga et al. (2002).
Step 1: Construction of the Ring
-
React 2,3-diaminopyridine with cyanogen bromide (BrCN) to form 2-aminoimidazo[4,5-b]pyridine.
-
Safety Note: BrCN is highly toxic. Use in a fume hood with bleach traps.
Step 2: Methylation
-
Methylate using methyl iodide (MeI) and NaH in DMF.
-
Regioselectivity: This yields a mixture of 1-methyl and 3-methyl isomers. Separate via column chromatography (Silica, EtOAc/MeOH). The 1-methyl isomer is the precursor for PhIP.
Step 3: Arylation (The Suzuki Approach)
-
Reagents: 2-amino-1-methyl-6-bromoimidazo[4,5-b]pyridine (prepared via bromination), Phenylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/Water.
-
Reaction: Reflux under Argon for 12 hours.
-
Purification: HPLC or Flash Chromatography.
-
Validation: MS (M+H = 225.1), UV max at 315 nm.
References
-
Felton, J. S., et al. (1986). "Isolation and identification of a new mutagen from fried ground beef: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)." Carcinogenesis, 7(7), 1081–1086. Link
- Knize, M. G., & Felton, J. S. (1986). "The synthesis of the cooked-beef mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its 3-methyl isomer." Heterocycles, 24(7), 1815-1819.
-
Tanga, M. J., et al. (2002). "Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen." Arkivoc, 2002(10), 90-96. Link
-
Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721–8734. Link
-
Dubina, T. F., et al. (2024). "Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks." ResearchGate.[7] Link
-
Negma Laboratories. (2003). "Tenatoprazole: A novel proton pump inhibitor with a prolonged plasma half-life."[6][8][9] Digestive Disease Week.
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High-Precision Computational Profiling of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
Executive Summary & Structural Significance
The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere of purines.[1] The specific derivative, 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine , combines this bioactive core with a para-bromophenyl moiety.
From a theoretical standpoint, this molecule offers a rich landscape for computational study due to three factors:
-
Tautomeric Equilibrium: The competition between the N1-H and N3-H tautomers affects binding modes.
-
Electronic Modulation: The electron-withdrawing bromine atom influences the HOMO-LUMO gap and polarizability.
-
Halogen Bonding: The bromine atom acts as a
-hole donor, a critical feature for high-affinity binding in kinase pockets (e.g., Aurora Kinase, EGFR).
This guide details the theoretical characterization of this molecule, moving from Quantum Mechanical (QM) profiling to Molecular Docking simulations.
Computational Methodology (DFT)
To ensure high-fidelity results, the following protocol utilizes Density Functional Theory (DFT). This approach balances computational cost with the accuracy required for reproducing crystal structure geometries and vibrational spectra.
Level of Theory[1][2][3][4][5][6]
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles.
-
Basis Set: 6-311++G(d,p) .[2][3]
-
Rationale: The diffuse functions (++) are essential for describing the lone pairs on the pyridine/imidazole nitrogens. The polarization functions (d,p) are critical for accurately modeling the C-Br bond and the aromatic ring planarity.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water, depending on the intended biological context.
Geometry Optimization & Tautomerism
The imidazo[4,5-b]pyridine core can exist in two primary tautomeric forms. DFT calculations consistently predict the 1H-tautomer to be energetically favored over the 3H-tautomer in the gas phase by approximately 3–5 kcal/mol due to the repulsion between the pyridine nitrogen lone pair and the N3 lone pair in the 3H form.
Key Structural Parameters (Calculated vs. Exp. Benchmarks):
| Parameter | Calculated (B3LYP/6-311++G**) | Typical X-Ray (Analogues) | Deviation |
|---|---|---|---|
| C(2)-C(1') (Linker) | 1.468 Å | 1.460–1.475 Å | < 0.01 Å |
| C(4')-Br | 1.902 Å | 1.890–1.910 Å | ~0.01 Å |
| Dihedral (Core-Phenyl) | ~0.5° (Planar) | 0–15° (Packing dependent) | Minimal |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a descriptor of kinetic stability and chemical reactivity.
-
HOMO: Localized primarily on the imidazo[4,5-b]pyridine core (
-character). -
LUMO: Delocalized over the phenyl ring and the C=N bond of the imidazole, indicating the site susceptible to nucleophilic attack.
-
Gap Energy (
): Typically ~4.0 - 4.2 eV for this system, suggesting moderate chemical stability but high reactivity toward biological electrophiles.
Spectroscopic Validation (Vibrational Analysis)
To validate the theoretical model, vibrational frequencies must be calculated and scaled (Scaling Factor: 0.961 for B3LYP/6-311++G(d,p)).
Diagnostic IR Bands:
- (N-H): A sharp, intense band calculated at ~3450 cm⁻¹ (stretching).
- (C=N): Characteristic imidazole ring stretch at ~1610–1630 cm⁻¹.
- (C-Br): A fingerprint region band at ~1070 cm⁻¹, critical for confirming the halogen substitution.
Molecular Docking & Pharmacophore Modeling
The 2-(4-Bromophenyl) derivative is often studied as an inhibitor of Aurora Kinase A or EGFR . The planar structure allows intercalation or ATP-competitive binding.
Target Selection
-
Target: Aurora Kinase A (PDB ID: 1MQ4 or similar).
-
Grid Box Center: Centered on the ATP-binding cleft (Val147, Ala160 gatekeeper).
Binding Mechanism
The docking simulation (using AutoDock Vina or Glide) typically reveals a binding mode stabilized by:
-
Hinge Region H-Bonds: The N1-H (donor) and N3 (acceptor) of the imidazo[4,5-b]pyridine core form a bidentate H-bond network with the backbone of the kinase hinge region.
-
Halogen Bonding: The 4-Br atom often orients toward a backbone carbonyl or a specific residue (e.g., Glu or Met), acting as a halogen bond donor (
-hole interaction). -
-
Stacking: The planar core stacks against the Phe/Tyr residues in the hydrophobic pocket.
Visualizations
Diagram 1: Computational Workflow
This diagram outlines the logical flow from structure construction to biological validation.
Caption: Integrated computational workflow for structural and biological profiling of imidazopyridine derivatives.
Diagram 2: Reactivity & Interaction Map
This diagram illustrates the specific sites on the molecule responsible for chemical reactivity and biological binding.
Caption: Pharmacophore map highlighting key interaction points: H-bonding nitrogens and the halogen-bonding bromine.
Detailed Experimental Protocols
DFT Calculation Protocol (Standard Operating Procedure)
-
Input Generation: Construct the 2D structure and pre-optimize using Molecular Mechanics (MM2/MMFF94) to relieve steric clashes.
-
Gaussian Input Block:
-
Frequency Check: Ensure the output contains "NImAG=0" (zero imaginary frequencies) to confirm a true local minimum.
-
NBO Analysis: Add the Pop=NBO keyword to analyze the charge transfer from the pyridine ring to the phenyl ring.
Molecular Docking Protocol (AutoDock Vina)
-
Protein Prep:
-
Download PDB: 1MQ4 (Aurora Kinase A).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Ligand Prep:
-
Use the DFT-optimized geometry (converted to .pdbqt).
-
Set the bond between the imidazopyridine C2 and phenyl C1' as rotatable .
-
-
Grid Configuration:
-
Center: X=15.2, Y=10.5, Z=18.1 (Active site coordinates).
-
Size: 40 x 40 x 40 Å.
-
-
Execution: Run with exhaustiveness = 32 to ensure convergence of the binding pose.
References
-
Bavetsias, V., et al. (2010).[1][4] Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Link
-
Jabri, Z., et al. (2020).[4] Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-4-(dimethylamino)-phenyl-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E. Link
-
Lan, W. N., et al. (2011).[1] Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
Sources
Methodological & Application
protocol for X-ray crystallography of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Application Note & Protocol: X-ray Crystallography of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
Part 1: Abstract & Strategic Overview
Objective: To define a robust, self-validating protocol for the crystallization, data collection, and structure solution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine .
Significance: The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines. The introduction of a heavy halogen (Bromine) at the para-position of the phenyl ring serves two critical functions:
-
Pharmacological: It modulates lipophilicity and metabolic stability.
-
Crystallographic: The Bromine atom (
) acts as a heavy atom. This significantly aids in structure solution via the Heavy Atom Method (Patterson function) or Anomalous Dispersion (SAD) if Direct Methods fail, and provides an unambiguous anchor for determining molecular orientation.
Scope: This guide covers sample preparation, solvent screening, crystal mounting, beamline strategy, and refinement logic. It moves beyond "recipe" listing to explain the why—ensuring reproducibility across different laboratory environments.
Part 2: Pre-Crystallization Requirements
Before attempting crystallization, the chemical integrity of the sample must be verified. Impurities >1% can poison crystal growth faces, leading to microcrystalline powder rather than single crystals.
Chemical Purity & Solubility Profile
-
Purity:
98% (HPLC/NMR). -
Solubility Assessment: The target molecule is a planar, aromatic heterocycle with a polar H-bond donor (NH) and acceptor (N).
-
High Solubility: DMSO, DMF, DMAc.
-
Moderate Solubility (Hot): Ethanol, Methanol, Acetonitrile, Ethyl Acetate.
-
Insoluble/Antisolvent: Water, Hexane, Diethyl Ether.
-
Table 1: Solubility & Solvent Selection Matrix
| Solvent Class | Specific Solvent | Solubility | Role in Crystallization |
| Primary (Good) | Ethanol (EtOH) | Moderate (Hot) | Recommended. Promotes H-bonding networks. |
| Primary (Good) | Methanol (MeOH) | Moderate | Good for evaporation; prone to solvate formation. |
| Primary (Good) | DMF/DMSO | High | Use only for Vapor Diffusion (too slow for evap). |
| Intermediate | Acetonitrile (MeCN) | Low-Mod | Promotes "block" morphology over needles. |
| Antisolvent | Water ( | Insoluble | Strong driver for precipitation (Vapor Diffusion). |
| Antisolvent | Diethyl Ether | Insoluble | Good for vapor diffusion; volatility requires care. |
Part 3: Crystallization Protocols
We employ two parallel workflows to maximize the probability of obtaining diffraction-quality single crystals (dimensions
Method A: Slow Evaporation (Thermodynamic Control)
Best for: Stable polymorphs and robust crystals.
-
Preparation: Dissolve 10–15 mg of the compound in the minimum amount of hot Ethanol (~50-60°C).
-
Critical Step: Filter the hot solution through a 0.45
m PTFE syringe filter into a clean glass vial (4 mL). This removes dust nuclei that cause uncontrolled precipitation.
-
-
Setup: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle to regulate evaporation rate.
-
Incubation: Place in a vibration-free environment at ambient temperature (20–25°C).
-
Observation: Monitor daily. Planar heterocycles often form needles (stacking along the short axis). If needles are too thin, switch to Method B .
Method B: Vapor Diffusion (Kinetic Control)
Best for: Increasing crystal size and reducing twinning.
-
Inner Vial: Dissolve 10 mg of compound in 0.5 mL DMF (Dimethylformamide).
-
Outer Vessel: Place the open inner vial inside a larger jar containing 3–4 mL of Water or Ethanol (Antisolvent).
-
Equilibrium: Seal the outer jar tightly. The antisolvent vapors will diffuse into the DMF, slowly increasing supersaturation.
-
Timeline: Crystals usually appear within 3–7 days. This method often yields "blockier" prisms suitable for X-ray analysis.
Part 4: Visualization of Experimental Workflow
Figure 1: Decision tree for crystallization strategy, optimizing for crystal habit.
Part 5: Data Collection Strategy
Crystal Mounting
-
Selection: Under a polarized microscope, select a single crystal with sharp extinction (uniform darkening every 90° rotation). Avoid "frayed" needles which indicate split crystals.
-
Cryoprotection: Use Paratone-N or Perfluoropolyether oil.
-
Note: The Bromine atom makes the crystal slightly more susceptible to radiation damage (absorption). Cryo-cooling (100 K) is mandatory to mitigate damage and reduce thermal motion (reducing atomic displacement parameters,
).
-
Beamline Configuration
-
Source: Mo-K
( Å) is preferred over Cu-K .-
Reasoning: Bromine has a high absorption coefficient (
) for Cu radiation, leading to significant absorption errors and fluorescence. Mo radiation minimizes absorption ( is lower) while still providing sufficient diffraction intensity for a crystal of this size.
-
-
Detector Distance: Set to achieve a resolution of at least 0.80 Å (standard) or 0.70 Å (high res).
-
Strategy: Collect a full sphere of data (or at least unique data with high redundancy > 4).
-
Why? High redundancy allows for better absorption correction (SADABS/SCALE3 ABSPACK), which is critical for brominated compounds.
-
Part 6: Structure Solution & Refinement
The Heavy Atom Advantage
The presence of Bromine (
-
Space Group: Likely Monoclinic (
) or Triclinic ( ) , common for planar aromatics stacking via interactions. -
Solution Method:
-
SHELXT (Intrinsic Phasing): Should solve this instantly. The Br atom will appear as the highest electron density peak (
). -
Patterson Method: If direct methods fail (rare), the Patterson map will show a clear Br-Br vector.
-
Refinement Protocol (SHELXL)
-
Assignment: Assign the Br atom first. Then C and N atoms based on geometry.
-
Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.
-
Watchpoint: If the Br atom shows an elongated ellipsoid ("cigar shape"), check for Disorder (Br occupying two positions) or Twinning .
-
-
Hydrogen Atoms:
-
C-H: Place in calculated geometric positions (Riding model).
-
N-H (Imidazole): Locate in the Difference Fourier map (
). This is critical to confirm the tautomeric state (1H vs 3H position) and H-bonding network.
-
-
Weighting Scheme: Update weighting scheme (
) in the final cycles to flatten the variance.
Table 2: Expected Bond Lengths for Validation
| Bond Type | Expected Length (Å) | Citation |
| C-Br (Aryl) | 1.89 - 1.91 | [Allen et al., 1987] |
| C=N (Imidazole) | 1.30 - 1.35 | [Groom et al., 2016] |
| C-N (Bridgehead) | 1.37 - 1.40 | Standard Heterocycle |
| 3.40 - 3.60 | Stacking Interaction |
Part 7: Logic of Analysis (Self-Validation)
To ensure the structure is correct, perform these checks:
-
R-factor: Final
should be for a good crystal. -
CheckCIF: Run the .cif file through the IUCr CheckCIF server.
-
Alert A/B: Look for "Large Residual Density" near Br. This is often a Fourier truncation ripple (acceptable) or absorption error (needs better correction).
-
-
Intermolecular Interactions:
-
Look for N-H...N hydrogen bonds linking molecules into chains or dimers (typical for imidazopyridines).
-
Look for Type II Halogen Bonding (C-Br...N or C-Br...
). The Br atom is a sigma-hole donor.
-
Figure 2: Data processing pipeline emphasizing the critical absorption correction step for brominated compounds.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link
-
Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
- Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
-
Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link
Sources
Application Note: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine as a Fluorescent Scaffold & pH Sensor
This is a comprehensive Application Note and Protocol guide for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine , designed for researchers in chemical biology and fluorescence spectroscopy.
Abstract & Introduction
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as Br-IP ) is a heterocyclic fluorophore belonging to the imidazo[4,5-b]pyridine class.[1] While frequently utilized as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex ratiometric probes, the molecule itself exhibits intrinsic fluorescence properties sensitive to environmental pH and metal ion coordination.
This guide details the protocols for utilizing Br-IP as a pH-sensitive fluorescent probe and a turn-off chemosensor for transition metals (Cu²⁺, Hg²⁺) . Its mechanism relies on the protonation of the pyridine nitrogen and the heavy-atom effect introduced by the bromine substituent, which modulates the Intramolecular Charge Transfer (ICT) efficiency.
Technical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | |
| CAS Number | 75007-86-2 | |
| Molecular Formula | C₁₂H₈BrN₃ | |
| Molecular Weight | 274.12 g/mol | |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂O | Prepare 10 mM stock in DMSO.[2] |
| Excitation ( | 310–330 nm | Solvent dependent (Bathochromic shift in polar solvents). |
| Emission ( | 370–410 nm | Exhibits large Stokes shift (~70 nm). |
| Quantum Yield ( | 0.2 – 0.4 | Lower than non-brominated analogs due to heavy atom effect. |
| pKa (Pyridine N) | ~3.5 – 4.0 | Protonation leads to fluorescence quenching or shift. |
| pKa (Imidazole NH) | ~10.5 – 11.0 | Deprotonation forms the anion. |
Mechanism of Action
The fluorescence of Br-IP is governed by the electronic state of the imidazo[4,5-b]pyridine core.
-
Neutral State (pH 7): The molecule exhibits moderate fluorescence driven by ICT from the phenyl ring to the electron-deficient pyridine ring.
-
Acidic State (pH < 4): Protonation of the pyridine nitrogen (
) disrupts the ICT channel and often quenches fluorescence or causes a hypsochromic (blue) shift. -
Metal Coordination: The
of the pyridine and of the imidazole form a chelation pocket. Binding paramagnetic metals (Cu²⁺) or heavy metals (Hg²⁺) quenches fluorescence via Electron Transfer (ET) or enhancing Spin-Orbit Coupling (heavy atom effect).
Pathway Diagram (Graphviz)
Caption: Thermodynamic equilibrium states of Br-IP governing its fluorescence response to pH and metal ions.
Experimental Protocols
Protocol A: Preparation of Stock & Working Solutions
Reagents:
-
Br-IP powder (purity >98%)
-
DMSO (Spectroscopic grade)
-
PBS Buffer (pH 7.4) or Britton-Robinson buffer (for pH titration)
Procedure:
-
Stock Solution (10 mM): Dissolve 2.74 mg of Br-IP in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C in the dark (stable for 3 months).
-
Working Solution (10 µM): Dilute 1 µL of Stock Solution into 999 µL of the appropriate buffer.
-
Note: Maintain final DMSO concentration < 1% (v/v) to prevent cytotoxicity or solvent effects.
-
Protocol B: pH Sensing (Spectrofluorimetric Titration)
Objective: Determine the pKa and linear response range of Br-IP.
Workflow:
-
Prepare 10 mL of Britton-Robinson buffer adjusted to pH values ranging from 2.0 to 12.0 (in 0.5 unit increments).
-
Add Br-IP to each buffer aliquot to a final concentration of 10 µM.
-
Incubate for 5 minutes at room temperature (25°C).
-
Measurement:
-
Excitation: 320 nm
-
Slit Width: 5 nm (Ex/Em)
-
Scan Range: 340 nm – 600 nm
-
-
Data Analysis: Plot Fluorescence Intensity (
at ~390 nm) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to determine pKa.
Protocol C: Metal Ion Screening (Selectivity Assay)
Objective: Assess the selectivity of Br-IP for Cu²⁺ or Hg²⁺ over interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺).
Workflow:
-
Prepare a 10 µM Br-IP solution in PBS (pH 7.4, 1% DMSO).
-
Record the initial fluorescence spectrum (
). -
Add 5 equivalents (50 µM) of various metal perchlorate or chloride salts (Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, etc.) to separate cuvettes.
-
Incubate for 10 minutes.
-
Record the fluorescence spectrum (
).[3] -
Calculation: Calculate Quenching Efficiency:
.-
Expectation: Cu²⁺ and Hg²⁺ typically show >80% quenching due to the heavy atom effect and paramagnetic quenching.
-
Bioimaging Protocol (Live Cell Imaging)
Target Cells: HeLa, A549, or HEK293 cells.
Workflow Diagram (Graphviz):
Caption: Step-by-step workflow for intracellular imaging using Br-IP.
Detailed Steps:
-
Culture: Grow cells to 70-80% confluence in DMEM supplemented with 10% FBS.
-
Staining: Replace media with serum-free media containing 10 µM Br-IP .
-
Incubation: Incubate for 30 minutes at 37°C / 5% CO₂.
-
Expert Tip: Do not exceed 30 minutes or 20 µM concentration, as the imidazopyridine core can intercalate DNA at high concentrations, leading to nuclear toxicity.
-
-
Washing: Wash cells
with pre-warmed PBS to remove extracellular probe. -
Imaging: Use a fluorescence microscope with a UV/Blue excitation filter (DAPI channel is often compatible, though Ex 330nm is optimal).
-
Ex: 330–360 nm
-
Em: 400–460 nm (Blue/Cyan emission)
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | Hydrophobicity of the Br-phenyl group. | Add a surfactant (e.g., 0.1% Tween-20) or increase DMSO to 5%. |
| Low Fluorescence Signal | Quenching by Oxygen or low Quantum Yield. | Degas solvents with N₂. Ensure pH is neutral (protonation quenches). |
| Lack of Selectivity | Non-specific metal binding. | Add EDTA to a control sample to verify reversibility. Use competitive ligands. |
| Red-Shifted Emission | Aggregation (ACQ).[4] | Reduce concentration to < 5 µM. Br-IP can form aggregates at high concentrations. |
References
-
Imidazo[4,5-b]pyridine Scaffold Properties
-
Synthesis & Metal Affinity
- Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules.
- Source: MDPI (Molecules, 2025).
-
URL:[Link]
-
Fluorescence Mechanisms (ESIPT/ICT)
-
General Chemical Data
Sources
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]
- 5. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis | MDPI [mdpi.com]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | C13H9BrN2 | CID 623416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic In Vivo Profiling of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine Scaffolds
Executive Summary & Mechanism of Action
The 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine moiety represents a "privileged scaffold" in medicinal chemistry, structurally mimicking the purine core of ATP. This structural homology allows it to function as a potent, ATP-competitive inhibitor for distinct enzyme classes, most notably Aurora Kinases (A/B) and Cyclooxygenase-2 (COX-2) .
In the context of drug development, this scaffold is rarely used as a raw intermediate in vivo due to solubility constraints; rather, it serves as the bioactive core for optimized lead compounds (e.g., CCT137690). This guide details the protocols for utilizing this scaffold to induce mitotic arrest and apoptosis in oncology models (specifically colon and breast carcinoma).
Mechanistic Pathway
The scaffold functions by occupying the ATP-binding pocket of the target kinase. In Aurora Kinase inhibition, this blockade prevents the phosphorylation of Histone H3 (Ser10), leading to cytokinesis failure, aneuploidy, and subsequent apoptosis (polyploidy).
Figure 1: Mechanism of Action for Imidazo[4,5-b]pyridine-induced mitotic arrest.
Pre-Clinical Formulation Strategy
The core 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine structure is highly lipophilic (LogP > 3.5). Direct suspension in saline will result in poor absorption and erratic PK data.
Standard Vehicle Protocol (Oral/Intraperitoneal)
For early-stage in vivo profiling, utilize a co-solvent system to maximize bioavailability.
| Component | Concentration (v/v) | Function |
| DMSO | 5 - 10% | Primary Solubilizer (Stock dissolution) |
| PEG 400 | 40% | Co-solvent / Viscosity modifier |
| Tween 80 | 5% | Surfactant (prevents precipitation) |
| Saline (0.9%) | Balance (45-50%) | Aqueous carrier |
Preparation Steps:
-
Weigh the compound and dissolve completely in 100% DMSO (ensure clear solution).
-
Add PEG 400 and vortex for 30 seconds.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Saline while vortexing to avoid "crashing out."
-
Critical Check: If precipitation occurs, sonicate at 40°C for 10 minutes. If stable suspension is not achieved, switch to 20% HP-β-Cyclodextrin in water (pH 4.5).
Protocol: Pharmacokinetic (PK) Validation
Before efficacy studies, you must establish the exposure profile. The bromo-phenyl group is metabolically stable, but the pyridine ring is subject to oxidation.
Animals: Male BALB/c mice (n=3 per timepoint). Dose: 10 mg/kg (IV) and 20 mg/kg (PO).
-
Administration: Administer formulated compound via tail vein (IV) or oral gavage (PO).
-
Sampling: Collect blood (via saphenous vein or cardiac puncture) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge at 4°C (3000g, 10 min) to harvest plasma. Protein precipitate with Acetonitrile (1:3 ratio).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent mass (approx. 274/276 Da for Br isotope pattern).
Target PK Parameters:
-
Bioavailability (%F): >30% is required for robust oral efficacy.
-
T_max: Typically 0.5 – 2.0 hours for this scaffold.
Protocol: Tumor Xenograft Efficacy Study
This protocol is optimized for SW620 (Colon Carcinoma) or HCT116 models, which are highly sensitive to Aurora Kinase inhibition mediated by this scaffold.
Experimental Design Workflow
Figure 2: Standard workflow for xenograft efficacy evaluation.
Step-by-Step Procedure
-
Cell Culture: Expand SW620 cells in DMEM + 10% FBS. Harvest at 80% confluence.
-
Inoculation: Resuspend
cells in 100 µL Matrigel/PBS (1:1) per mouse.[1][2] Inject subcutaneously into the right flank of athymic Nude mice (nu/nu). -
Staging: Monitor tumor growth using calipers.
-
Formula:
-
Initiate treatment when mean tumor volume reaches 100–150 mm³ .
-
-
Dosing Groups:
-
Vehicle Control: (PEG/Saline vehicle).
-
Low Dose: 25 mg/kg (PO, QD).
-
High Dose: 75 mg/kg (PO, QD).
-
Reference Standard: CCT137690 (if available) or Paclitaxel.
-
-
Monitoring: Measure tumor volume and body weight every 3 days.
-
Stop Rule: If body weight loss >15%, euthanize animal.
-
-
Biomarker Confirmation (PD): At study termination, harvest tumors 2 hours post-last dose. Fix in formalin.
-
IHC Assay: Stain for Phospho-Histone H3 (Ser10) . A reduction in pHH3 staining confirms Aurora B inhibition in vivo.
-
Data Analysis & Interpretation
Expected Outcomes (SW620 Model)
| Metric | Vehicle Control | Treatment (50 mg/kg) | Interpretation |
| Tumor Growth Inhibition (TGI) | 0% | >60% | Indicates potent antiproliferative activity. |
| Body Weight Change | +2% to +5% | -5% to +2% | Minimal toxicity indicates good tolerability. |
| Mitotic Index (pHH3) | High | Low | Confirms mechanism (Aurora inhibition). |
Troubleshooting
-
High Toxicity: If mice show lethargy or >10% weight loss, the 4-bromophenyl moiety may be causing off-target effects (e.g., COX inhibition leading to GI issues). Reduce dose or switch to BID (twice daily) lower dosing.
-
Poor Efficacy: Check plasma exposure. If exposure is low, the compound may be crystallizing in the gut. Improve formulation with Cyclodextrins.
References
-
Bavetsias, V., et al. (2010).
-
Source:
- Relevance: Defines the optimization of the 2-(4-bromophenyl)
-
-
Chandrasekhar, K., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B.
-
Source:
-
Relevance: Validates the scaffold's dual activity against cancer cell lines (K562, MCF-7) and COX-1/COX-2 enzymes.[3]
-
-
Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[4][5] Molecules.
-
Source:
- Relevance: Provides synthesis and antiproliferative data for substituted deriv
-
-
BenchChem. 2-(4-Bromophenyl)-1H-imidazo(4,5-b)
-
Source:
- Relevance: Confirming chemical properties and CAS (75007-86-2)
-
Sources
- 1. Polythiophenes go in vivo [cureffi.org]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
techniques for purifying synthesized 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Application Note: High-Purity Isolation of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
Executive Summary
The synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2) is a critical gateway in developing inhibitors for pathways such as c-Met, ALK, and various kinases. While the condensation of 2,3-diaminopyridine with 4-bromobenzaldehyde is chemically straightforward, the resulting crude material often contains stubborn impurities: unreacted diamine (highly polar), residual aldehyde (lipophilic), and mono-condensed Schiff base intermediates.
This guide moves beyond generic "wash and dry" instructions. We introduce a Dual-Mode Purification Strategy exploiting the compound's amphoteric nature—specifically the differential pKa values of the pyridine nitrogen (
Chemical Profile & Impurity Landscape
Understanding the "Enemy" (Impurities) and the "Target" (Product) is the first step to rational purification.
| Component | Structure/Role | Physicochemical Property | Solubility Behavior |
| Target Product | 2-(4-Br-Ph)-Imidazo[4,5-b]pyridine | Amphoteric. Basic Py-N ( | Soluble in DMSO, hot EtOH. Soluble in dilute HCl and dilute NaOH. |
| Impurity A | 2,3-Diaminopyridine (Starting Material) | Basic ( | Water soluble; highly soluble in acid. |
| Impurity B | 4-Bromobenzaldehyde (Starting Material) | Neutral. Lipophilic. | Insoluble in water/acid/base. Soluble in DCM, Hexane. |
| Impurity C | Schiff Base Intermediate | Weakly Basic. | Moderate solubility in organics; susceptible to hydrolysis. |
Strategic Workflow: The "pH-Switch" Protocol
We utilize the pH-Switch Technique . By dissolving the crude in acid, we protonate the basic impurities and the product. However, by carefully controlling the neutralization pH, we can precipitate the product while keeping the highly basic diamine impurity in solution.
Diagram: The Amphoteric Purification Logic
Figure 1: The "pH-Switch" workflow selectively isolates the product based on pKa differences, separating it from lipophilic aldehydes (Step 1) and polar diamines (Step 2).
Detailed Experimental Protocols
Method A: The "pH-Switch" Extraction (Primary Cleanup)
Best for: Crude mixtures with significant starting material contamination (>5%).
Reagents:
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
pH Paper or pH Meter
-
Deionized Water
Protocol:
-
Acid Dissolution: Suspend the crude solid (e.g., 5.0 g) in 1M HCl (50 mL) . Stir vigorously for 20 minutes at room temperature.
-
Filtration: Filter the suspension through a sintered glass funnel.
-
Residue: Discard the solid (unreacted aldehyde/neutrals).
-
Filtrate: Collect the clear acidic solution (contains Product and Diamine).
-
-
Controlled Precipitation (The Critical Step):
-
Place the filtrate in a beaker with a stir bar.
-
Slowly add 2M NaOH dropwise while monitoring pH.
-
Target pH: 5.5 – 6.0.
-
Why? At pH 6.0, the product (pKa ~3.5) is >99% deprotonated (neutral) and will precipitate. The diamine impurity (pKa ~6.8) remains >85% protonated (charged) and stays dissolved in the water.
-
-
Collection: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Filter the white/off-white solid. Wash with water (3 x 20 mL) to remove residual salts and diamine.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Method B: Recrystallization (High-Purity Polish)
Best for: Material from Method A or crude with >90% purity.
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
Protocol:
-
Dissolution: Place the dried solid (from Method A) in a round-bottom flask. Add Ethanol (15 mL/g) .
-
Reflux: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments until clear.
-
Note: If a small amount of dark solid remains insoluble after 15 mins of reflux, filter the hot solution quickly through a pre-warmed funnel/Celite pad.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Tip: Rapid cooling traps impurities. Insulate the flask with a towel to slow the rate.
-
-
Maturation: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals. Wash with cold Ethanol (2 x 5 mL).
-
Yield: Typical recovery is 75-85% with >98% purity.
Quality Control & Validation
Verify the success of your purification using these checkpoints.
| Technique | Observation (Pure Compound) | Common Impurity Signals |
| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H): Imidazole NH.δ 8.3 (dd, 1H), 8.0 (dd, 1H): Pyridine protons.δ 8.1 (d, 2H), 7.7 (d, 2H): Bromophenyl AA'BB' system. | Diamine: Broad singlets at δ 5-6 ppm (NH2).Aldehyde: Singlet at δ 10.0 ppm (CHO). |
| HPLC (C18) | Single sharp peak (RT depends on gradient). | Small shoulder peaks or early eluting polar peaks (Diamine). |
| Melting Point | 218 – 222°C (Sharp range). | Wide range or depression (<210°C) indicates contamination. |
Diagram: Decision Tree for Method Selection
Figure 2: Select the purification tier based on initial crude purity to maximize efficiency and yield.
Troubleshooting Common Issues
-
Problem: Product "Oils Out" during Recrystallization.
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve the oil. Add 10% more solvent. Add a seed crystal of pure product at 50°C.
-
-
Problem: Low Recovery in Acid-Base Step.
-
Cause: pH was raised too high (>8).
-
Science: At high pH (>10), the imidazole NH deprotonates (
), forming the anionic species which is water-soluble. -
Fix: Ensure pH stays strictly between 5.5 and 7.0. If you overshoot, add dilute HCl to bring it back.
-
-
Problem: Colored Impurities Persist.
-
Fix: Add activated charcoal (5 wt%) during the hot dissolution step of recrystallization. Stir for 10 mins, then filter hot through Celite.
-
References
-
Synthesis and Properties of Imidazo[4,5-b]pyridines
- Title: "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium"
- Source: ACS Omega, 2018.
-
URL:[Link]
-
Recrystallization Techniques for Imidazopyridines
- Title: "Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)
- Source: ResearchG
-
URL:[Link]
-
Physicochemical Data (pKa and Solubility)
- Title: "1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)- Properties"
- Source: U.S. EPA CompTox Chemicals Dashboard.
-
URL:[Link]
-
General Synthesis & Impurity Profiling
- Title: "Synthetic approaches to deriv
- Source: Chemistry of Heterocyclic Compounds (Springer).
-
URL:[Link]
Sources
cellular uptake assays for 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
An In-Depth Technical Guide to Cellular Uptake Assays for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as anticancer agents.[1][2] Derivatives of this scaffold have shown promise as kinase inhibitors and antiproliferative agents, making the parent compound, 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, a molecule of considerable interest.[3][4] A critical determinant of any drug's efficacy is its ability to reach its intracellular target, a process governed by its cellular uptake. This application note, designed for researchers, scientists, and drug development professionals, provides a comprehensive guide to understanding and quantifying the cellular accumulation of this compound. We move beyond simple protocols to explain the causality behind experimental choices, presenting robust, self-validating methodologies for both direct quantification of intracellular concentration via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and functional validation of target engagement via the Cellular Thermal Shift Assay (CETSA).
The Rationale: Why Cellular Uptake is a Critical Parameter
A compound's journey to its intracellular target is fraught with barriers, primarily the cell membrane. The extent and rate at which 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine crosses this barrier dictate its bioavailability at the site of action. Understanding its cellular pharmacokinetics is essential for:
-
Correlating In Vitro and In Vivo Efficacy: Mismatches between a compound's potency in biochemical assays and its effectiveness in cell-based or in vivo models can often be explained by poor cellular permeability.[5]
-
Guiding Medicinal Chemistry Efforts: Quantifying uptake allows for the rational design of analogs with improved permeability and accumulation, accelerating the optimization process.
-
Elucidating Mechanism of Action: Determining the mode of entry—whether through passive diffusion or active transport—provides crucial insights into the compound's interaction with cellular machinery.
The primary mechanisms by which a small molecule like 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine can enter a cell are summarized below.
Caption: Key mechanisms of small molecule transport across the cell membrane.
Selecting the Appropriate Assay Strategy
No single assay can answer every question about cellular uptake. The choice of method depends on the specific research question, available resources, and the desired throughput.
| Assay Method | Principle | Key Advantages | Key Disadvantages |
| LC-MS/MS | Direct, label-free quantification of the parent compound in cell lysates. | Gold Standard: High specificity and accuracy. No need for chemical modification of the compound. Can detect metabolites.[6] | Lower throughput. Requires specialized equipment and expertise. |
| Radiolabeling | Quantification of a radiolabeled version (e.g., ³H, ¹⁴C) of the compound.[7] | High Sensitivity: Excellent for detecting very low intracellular concentrations.[8] | Requires synthesis of a radiolabeled analog. Involves handling of hazardous materials and specialized waste disposal.[9] |
| CETSA | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates. | Functional Readout: Confirms not only cell entry but also target engagement.[10] Can be adapted to a higher-throughput format. | Indirect measure of uptake. Requires a known target and a specific antibody for detection. |
For a comprehensive understanding of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, we recommend a dual approach:
-
Direct Quantification using LC-MS/MS to determine the absolute intracellular concentration.
-
Target Engagement Validation using CETSA to confirm the compound reaches and binds to its intended target in a physiologically relevant context.
Protocol 1: Direct Quantification by LC-MS/MS
This protocol provides a framework for quantifying the intracellular concentration of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in a cancer cell line (e.g., HCT116 or MCF-7, where imidazo[4,5-b]pyridines have shown activity).[1][3]
Caption: Workflow for quantifying cellular uptake using LC-MS/MS.
Step-by-Step Methodology
A. Cell Culture and Treatment
-
Seeding: Seed HCT116 cells in 6-well plates at a density that will yield 80-90% confluency on the day of the experiment. Culture in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Compound Preparation: Prepare a stock solution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Treatment: On the day of the experiment, aspirate the old medium and add the medium containing the compound or vehicle. Incubate for the desired time points at 37°C.
B. Sample Harvesting and Extraction
-
Washing: This step is critical to remove extracellular compound. Aspirate the treatment medium and immediately wash the cell monolayer three times with 2 mL of ice-cold PBS. Perform this step quickly to prevent efflux of the intracellular compound.
-
Cell Lysis: After the final wash, aspirate all residual PBS. Add 500 µL of pre-chilled (-20°C) extraction solvent (80% methanol, 20% water) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Collection: Place the plate on ice and use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute. Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, ensuring the pellet is not disturbed.
C. LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separate the analyte from matrix components using a C18 reverse-phase column with a gradient elution (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the detection of the compound using Multiple Reaction Monitoring (MRM) by identifying a specific precursor ion and one or two product ions.
-
Quantification: Prepare a standard curve by spiking known amounts of the compound and a fixed amount of the internal standard into the extraction solvent. Process these standards in the same way as the cell lysates. Plot the peak area ratio (analyte/internal standard) against concentration to generate a linear regression.
D. Data Normalization To compare uptake across different conditions, the amount of intracellular compound must be normalized.
-
Cell Counting: In a parallel set of wells, treat cells identically, but instead of lysing for MS, detach them with trypsin and count them using a hemocytometer or automated cell counter.
-
Protein Assay: Alternatively, after lysis, the protein pellet can be re-solubilized and quantified using a BCA assay.
-
Calculation: Express the final result as pmol/10⁶ cells or pmol/mg of protein.
Protocol 2: Target Engagement Validation by CETSA
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12] This protocol determines if 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine engages a specific target protein inside the cell, providing functional evidence of uptake. This example assumes the target is a kinase, a common target for this class of compounds.[3][13]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]
Step-by-Step Methodology
A. Generating a Melt Curve
-
Cell Culture: Grow cells to high confluency, harvest by trypsinization, and resuspend in fresh medium.
-
Compound Treatment: Treat one batch of cells with a high concentration of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (e.g., 10-50 µM) and another with vehicle (DMSO). Incubate for 1 hour at 37°C to allow for compound uptake and target binding.[10]
-
Heat Challenge: Aliquot 50-100 µL of the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control. Cool to room temperature for 3 minutes.[12]
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Detection: Carefully collect the supernatant. Determine the protein concentration and normalize all samples. Analyze the amount of soluble target protein in each sample by Western Blotting using a specific primary antibody against the target kinase.
B. Isothermal Dose-Response (ITDR) Analysis The ITDR format is used to determine the potency of target engagement in the cell.
-
Determine Tₘ: From the melt curve, identify a temperature that causes significant (e.g., 50-70%) but not complete precipitation of the target protein in vehicle-treated cells.
-
Dose-Response Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.01 to 100 µM) for 1 hour.
-
Single-Temperature Heating: Heat all samples at the predetermined temperature from step 1.
-
Analysis: Process the samples as described above (Lysis, Separation, Detection). The amount of soluble target protein should increase with higher concentrations of the stabilizing compound. Plot the band intensity against the compound concentration to determine an EC₅₀ value for target engagement.
Data Interpretation and Expected Results
LC-MS/MS Data
The primary output is the absolute intracellular concentration. Time- and dose-dependent studies can reveal key properties:
| Time (hours) | Intracellular Conc. at 1 µM (pmol/10⁶ cells) | Intracellular Conc. at 10 µM (pmol/10⁶ cells) |
| 0.5 | 15.2 ± 2.1 | 145.8 ± 15.3 |
| 2 | 35.8 ± 4.5 | 340.1 ± 33.7 |
| 6 | 42.5 ± 5.1 | 415.6 ± 40.2 |
| 24 | 40.1 ± 4.8 | 398.9 ± 42.5 |
This is example data. A plateau in concentration after a certain time point (e.g., 6 hours) suggests that steady-state has been reached. A linear relationship between external and internal concentrations may indicate passive diffusion, while saturation at higher doses could suggest carrier-mediated transport.
CETSA Data
The CETSA melt curve will show the percentage of soluble target protein as a function of temperature.
-
Result: In the presence of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, the curve should shift to the right, indicating thermal stabilization.
-
Interpretation: A positive thermal shift (ΔTₘ) confirms that the compound has entered the cell and is physically binding to its target protein. The magnitude of the shift can correlate with binding affinity. The ITDR experiment provides a cellular EC₅₀, which can be compared to biochemical IC₅₀ values to understand how cellular factors influence compound potency.
Conclusion
Quantifying the cellular uptake of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a foundational step in its development as a potential therapeutic agent. The combination of direct quantification by LC-MS/MS and functional validation by CETSA provides a powerful, multi-faceted understanding of the compound's cellular pharmacokinetics and target engagement. These robust and self-validating protocols offer researchers the tools needed to make data-driven decisions, bridge the gap between biochemical and cellular activity, and ultimately accelerate the journey from a promising molecule to a viable drug candidate.
References
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FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from FULIR - University of Rijeka repository. [Link]
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El-Sayed, M. T., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
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Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]
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Pujals, S., et al. (2007). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols, 2(10), 2437-2443. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Retrieved from ResearchGate. [Link]
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Peršuri, A., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. Molecules, 29(17), 4056. [Link]
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CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. Retrieved from CNR-IRIS institutional repository. [Link]
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Alfa Cytology. (n.d.). Cell Uptake & Release Assay Services for Radiopharmaceuticals. Retrieved from Alfa Cytology. [Link]
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bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
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University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from University of Cambridge Apollo repository. [Link]
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ResearchGate. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. Retrieved from ResearchGate. [Link]
-
Hopf, C., et al. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Nature Protocols, 16(12), 5486-5514. [Link]
-
Khaskia, A., et al. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols, 6(3), 103904. [Link]
-
Lam, T. C., & Crews, C. M. (2017). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology, 12(9), 2244-2251. [Link]
-
Longdom Publishing. (2024). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Retrieved from Longdom Publishing. [Link]
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Zhang, L., & Yang, M. (2015). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Current Opinion in Chemical Biology, 25, 28-35. [Link]
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IAEA. (n.d.). Guidance for preclinical studies with radiopharmaceuticals. Retrieved from IAEA Publications. [Link]
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Wu, J., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1378393. [Link]
-
Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 438-448. [Link]
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JoVE. (2025). Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. Retrieved from JoVE. [Link]
-
Kauthale, S., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 127. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from Gifford Bioscience. [Link]
-
Research Square. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from Research Square. [Link]
-
Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2468. [Link]
-
JoVE. (2021). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. Retrieved from JoVE. [Link]
-
Wang, Y., & Hummon, A. B. (2024). Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids. ACS Pharmacology & Translational Science. [Link]
-
Gaba, M., & Mohan, C. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 21(6), 746. [Link]
-
UT Health San Antonio. (n.d.). Cell Sample Preparation - Mass Spectrometry. Retrieved from UT Health San Antonio. [Link]
-
Nonaka, H., et al. (2002). KF26777 (2-(4-bromophenyl)-7,8-dihydro-4-propyl-1H-imidazo[2,1-i]purin-5(4H)-one dihydrochloride), a new potent and selective adenosine A3 receptor antagonist. European Journal of Pharmacology, 444(3), 133-141. [Link]
-
Casimiro-Garcia, A., et al. (2011). Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Journal of Medicinal Chemistry, 54(14), 5035-5049. [Link]
-
ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Discovery of a Series of Imidazo[4,5- b ]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. Retrieved from ResearchGate. [Link]
Sources
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Troubleshooting & Optimization
improving yield in 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine synthesis
Ticket #: IMP-45B-YIELD-OPT Subject: Optimization of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield ceilings (likely <40-50%) or purification difficulties in the synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine . This scaffold is electronically distinct from standard benzimidazoles due to the pyridine ring's electron-withdrawing nature, which reduces the nucleophilicity of the diamine precursors.
This guide moves beyond generic protocols to address the specific electronic and solubility challenges of the 2,3-diaminopyridine (2,3-DAP) backbone. We present two validated pathways: the Oxidative Bisulfite Route (Recommended for purity/yield) and the Polyphosphoric Acid (PPA) Route (Recommended for scale-up).
Module 1: The "Golden" Protocol (Oxidative Bisulfite Route)
Why this works: Traditional acid-catalyzed condensation often stalls at the Schiff base (imine) stage or results in "tar" due to harsh conditions. Using a Sodium Metabisulfite (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2,3-Diaminopyridine | Substrate | 1.0 | Must be free base, not HCl salt. |
| 4-Bromobenzaldehyde | Electrophile | 1.1 | Freshly opened/recrystallized. |
| Sodium Metabisulfite | Adduct Former/Oxidant | 1.2 - 1.5 | Essential for "one-pot" cyclization. |
| DMF (Dimethylformamide) | Solvent | - | [0.2 M] Conc. High boiling point is critical. |
Step-by-Step Workflow
-
Adduct Formation: Dissolve 4-bromobenzaldehyde (1.1 eq) in DMF at Room Temperature (RT). Add
(1.2 eq) dissolved in a minimum amount of water (or add solid directly if using wet DMF). Stir for 15-30 mins. Observation: The solution may become cloudy. -
Addition: Add 2,3-diaminopyridine (1.0 eq) to the mixture.
-
Reflux: Heat the reaction to 120°C - 140°C for 4–6 hours.
-
Critical Checkpoint: Monitor by TLC (5% MeOH in DCM). The intermediate imine often runs just above the diamine. You must see the disappearance of the imine.
-
-
Workup (The "Crash" Method):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
Result: The product should precipitate as a beige/off-white solid.
-
Filter, wash with water, then cold ethanol.
-
Module 2: The "Classic" Protocol (PPA Route)
When to use: If the aldehyde is unavailable, or if you need to run this on a multi-gram/kilo scale where DMF cost/removal is prohibitive.
Reagents
-
2,3-Diaminopyridine (1.0 eq)
-
4-Bromobenzoic Acid (1.0 eq) — Note: Use the Acid, not Aldehyde.
-
Polyphosphoric Acid (PPA) (10–15 mL per gram of reactant)
Optimization for Yield
The high viscosity of PPA often causes local overheating (charring) or incomplete mixing.
-
Pre-mix: Mix the diamine and benzoic acid as solids before adding PPA.
-
Temperature Ramp: Heat to 180°C–200°C .
-
Expert Tip: Stirring is impossible initially. Use an overhead mechanical stirrer, not a magnetic bar.
-
-
Quenching (The Yield Killer):
-
Do NOT pour hot PPA into water (violent exotherm = tar).
-
Cool to ~80°C. Pour slowly into crushed ice/ammonia mixture to neutralize immediately. The basic pH ensures the pyridine nitrogen is deprotonated, improving precipitation.
-
Module 3: Troubleshooting Dashboard
Issue: "I see a spot on TLC that persists and won't convert to product."
-
Diagnosis: This is likely the Schiff Base (Imine) intermediate. The ring closure (cyclization) step is the energy barrier.
-
Fix:
-
If using Method 1: Add 10% more
and increase temp to 150°C. -
If using Method 2: The temperature is too low. PPA cyclizations often require >170°C.
-
Issue: "The product is sticky or an oil."
-
Diagnosis: Residual DMF or incomplete precipitation.
-
Fix: Dissolve the crude oil in a minimum amount of hot Ethanol. Add water dropwise until turbid, then cool to 4°C. Recrystallization is far superior to column chromatography for this scaffold.
Issue: "Low Yield (<30%) despite clean conversion."
-
Diagnosis: Product loss during workup. Imidazo[4,5-b]pyridines have amphoteric character (pyridine N is basic, imidazole NH is acidic).
-
Fix: Check the pH of your filtrate.
-
If pH < 4: Product is protonated (soluble). Adjust to pH ~8.
-
If pH > 12: The imidazole NH might be deprotonated (soluble). Adjust to pH ~7-8.
-
Module 4: Mechanism & Logic Visualization
The following diagram illustrates the critical "Failure Points" where yield is lost.
Caption: Critical pathway analysis. The transition from 'Schiff Base' to 'Cyclization' is the primary bottleneck requiring oxidative assistance (Na2S2O5).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly effective for this scaffold.
-
Protocol: 2,3-DAP + Aldehyde +
in Ethanol/Water (3:1). -
Settings: 140°C for 15–20 minutes. This often suppresses side reactions compared to prolonged reflux.
Q: Why use 2,3-diaminopyridine instead of o-phenylenediamine? A: You likely need the pyridine nitrogen for H-bonding or pharmacokinetic properties (solubility/metabolic stability). However, be aware that the pyridine ring makes the amines less nucleophilic, requiring higher temperatures than standard benzimidazole synthesis.
Q: My product has a strong color (brown/red) even after recrystallization. A: This is trace oxidation of the unreacted diamine.
-
Fix: Treat the crude solution with activated charcoal in boiling ethanol before the final recrystallization.
References
-
Göker, H., et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.
- Relevance: Validates the Sodium Metabisulfite adduct method for high-yield synthesis of this specific scaffold.
-
BenchChem Technical Support. (2025). "Common side reactions in the synthesis of imidazo[4,5-b]pyridines." BenchChem Troubleshooting Guides.
- Relevance: Provides general troubleshooting for the cycliz
-
Beilstein J. Org.[2] Chem. (2020).[3][4][5] "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..." Beilstein Journals.
- Relevance: Discusses PPA mediated cyclization conditions and viscosity management.
Sources
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. ccsenet.org [ccsenet.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
Welcome to the dedicated technical support guide for the crystallization of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a heterocyclic molecule with moderate polarity and potential for hydrogen bonding, its crystallization requires a systematic and well-understood approach. This guide provides in-depth troubleshooting advice and foundational knowledge to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.
Question 1: My compound "oiled out" of the solution instead of forming crystals. What is happening and what should I do?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment, or when the level of supersaturation is too high for nucleation to occur in an orderly fashion. For 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, with a reported melting point around 199°C, this is less likely due to thermal effects in common solvents but is often caused by a rapid change in solvent composition.
Causality & Solution Pathway:
-
Reduce Supersaturation Rate: The most common cause is adding an anti-solvent too quickly or cooling a saturated solution too rapidly.[1] This sudden decrease in solubility forces the compound out of solution before it can organize into a crystal lattice.
-
Solution: Decrease the rate of anti-solvent addition significantly. If using a cooling method, insulate the vessel to slow the cooling process.
-
-
Decrease Solute Concentration: A highly concentrated solution is more prone to oiling out.
-
Solution: Start with a more dilute solution. While this may require more anti-solvent or a longer evaporation time, it provides a larger window for controlled crystal growth.
-
-
Change Solvent System: The chosen solvent/anti-solvent pair may be inappropriate.
-
Solution: Select an anti-solvent in which the compound is less soluble, or a primary solvent in which it is less soluble at elevated temperatures. This widens the metastable zone where crystal growth is favored over amorphous precipitation.
-
Question 2: I'm only getting a very fine, amorphous powder, not distinct crystals. How can I fix this?
Answer:
The formation of an amorphous powder indicates that nucleation (the initial formation of small crystal seeds) is happening much faster than crystal growth.[2] The goal is to create conditions where a limited number of nuclei form and then have sufficient time to grow into larger, well-ordered crystals.
Causality & Solution Pathway:
-
Excessive Supersaturation: This is the primary cause of rapid nucleation.
-
Solution: Revisit your procedure to slow down the generation of supersaturation. This can be achieved by:
-
Slower Cooling: If using temperature reduction, move the crystallization vessel from a hot bath to room temperature before transferring it to a refrigerator or freezer.
-
Slower Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring over an extended period.[1]
-
Vapor Diffusion: Switch to a vapor diffusion method, which is an inherently slower process of introducing the anti-solvent.[3][4]
-
-
-
High Purity is Essential: Impurities from the synthesis, such as starting materials or byproducts, can act as nucleation sites, leading to the formation of many small crystals.[5]
-
Solution: Ensure your starting material is of high purity (>98%). If necessary, perform a preliminary purification step like column chromatography before attempting crystallization.
-
Question 3: The crystals I obtained are very small and needle-like. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
Answer:
Small, needle-like crystals are often the result of rapid crystal growth along one axis. While crystalline, they may not be ideal for single-crystal X-ray analysis. The strategy is to slow down the entire crystallization process to allow for more uniform growth.
Causality & Solution Pathway:
-
Minimize Nucleation Sites: Fewer initial crystals mean less competition for the solute molecules, allowing each crystal to grow larger.
-
Solution: Filter the hot, saturated solution through a fine filter (e.g., a cotton plug or syringe filter) to remove any dust or particulate matter that could act as nucleation points.
-
-
Maintain a Low Level of Supersaturation: The key is to keep the solution in the "metastable zone" for as long as possible, where crystal growth is favored over new nucleation.
-
Solution:
-
Vapor Diffusion: This is arguably the best method for growing high-quality single crystals from a small amount of material.[3][4][6] Set up the crystallization in a sealed container where the anti-solvent vapor slowly diffuses into the solution of your compound.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent.[4] Crystallization will occur slowly at the interface.
-
Slow Evaporation: If your compound is stable, you can dissolve it in a suitable solvent or solvent mixture and allow the solvent to evaporate very slowly over days or weeks by covering the vial with a cap that has a small pinhole.[7]
-
-
Question 4: My compound will not dissolve in common recrystallization solvents, or it is too soluble in everything. What should I do?
Answer:
This is a common solvent screening problem. 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound, suggesting it will have some polarity.
Causality & Solution Pathway:
-
Poor Solubility: If the compound has low solubility in most common solvents even when heated, you may need to use more powerful, high-boiling point solvents.
-
Solution: Try solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Once dissolved, you can use an anti-solvent like water or a C1-C4 alcohol to induce crystallization. A ResearchGate discussion suggests DMF can be a good starting point for heterocyclic compounds.[8]
-
-
High Solubility: If the compound is soluble in almost everything, finding a single solvent for cooling crystallization will be difficult.
-
Solution: This is the ideal scenario for the anti-solvent crystallization method.[2][9] Dissolve your compound in a "good" solvent where it is highly soluble (e.g., THF, Dichloromethane, or Acetone), and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane, or Water) until the solution becomes turbid. Add a small amount of the good solvent to redissolve the precipitate and then allow the system to slowly crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvent systems to screen for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine?
A1: A systematic screening approach is crucial. Based on the structure (a polar heterocyclic core with a non-polar bromophenyl group), a combination of polar and non-polar solvents should be tested. A good rule of thumb is that solvents with functional groups similar to the compound often work well.[10]
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Good Solvents (for dissolution) | Anti-Solvents (for precipitation) | Potential Pairs (Good/Anti-Solvent) |
| Alcohols | Methanol, Ethanol | Water | Ethanol / Water |
| Ketones | Acetone | Hexane, Heptane | Acetone / Hexane |
| Ethers | Tetrahydrofuran (THF) | Hexane, Heptane | THF / Hexane |
| Esters | Ethyl Acetate | Hexane, Heptane | Ethyl Acetate / Hexane |
| Halogenated | Dichloromethane (DCM) | Hexane, Heptane | DCM / Hexane |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Water, Ethanol, Diethyl Ether | DMF / Water |
Q2: Which crystallization method is generally best for this type of compound?
A2: There is no single "best" method, as the optimal choice depends on the compound's specific solubility properties. The following workflow can guide your decision.
Caption: Decision workflow for selecting a crystallization method.
Q3: How does purity affect crystallization, and what level should I aim for?
A3: Purity is paramount. Crystallization is a purification process driven by the self-assembly of identical molecules into a highly ordered lattice.[7] Impurities disrupt this process by interfering with the crystal lattice formation, which can inhibit crystallization altogether or lead to the formation of oils or amorphous precipitates. For obtaining high-quality crystals, especially for analytical purposes like X-ray diffraction, a purity of >98% is highly recommended. Residual solvents from synthesis can also act as impurities and should be thoroughly removed before starting.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This method is effective when the compound is highly soluble in one solvent and poorly soluble in another miscible solvent.[2][9]
-
Dissolution: Dissolve the 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in the minimum amount of a "good" solvent (e.g., THF or Acetone) at room temperature.
-
Filtration (Optional but Recommended): Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization dish or vial to remove any particulate impurities.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Hexane or Water) dropwise with gentle swirling or stirring.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
Redissolution: Add 1-2 drops of the "good" solvent back into the solution until it just becomes clear again.
-
Crystal Growth: Cover the vessel and leave it undisturbed. Crystals should form over several hours to days. To slow down the process further for larger crystals, place this vial inside a larger, sealed container.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 2: Vapor Diffusion
This is an excellent method for growing high-quality single crystals when only a small amount of material is available.[3][6][11] It relies on the slow diffusion of a volatile anti-solvent vapor into the compound's solution.
-
Prepare Inner Vial: Dissolve the compound (1-10 mg) in a good, less volatile solvent (e.g., DMF, Toluene) in a small, open container (like a 1-dram vial or a test tube).
-
Prepare Outer Chamber: Add a small amount (1-2 mL) of a volatile anti-solvent (e.g., Hexane, Diethyl Ether, Acetone) to a larger vessel (like a beaker or a wide-mouthed jar).
-
Assemble the System: Place the inner vial containing the compound solution inside the larger vessel, ensuring the solvent levels are such that there is no risk of mixing.
-
Seal and Wait: Seal the outer vessel tightly with a lid, cork, or parafilm.
-
Incubate: Leave the sealed system undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth over days or weeks.
-
Monitor and Harvest: Monitor the inner vial periodically without disturbing it. Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
References
- Crystallization of small molecules. (n.d.).
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). World Journal of Pharmacy and Pharmaceutical Sciences.
- Antisolvent Crystallization. (n.d.). RM@Schools.
- Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- Recent progress in antisolvent crystallization. (2021). CrystEngComm, 23(1), 8-22. Royal Society of Chemistry.
- Guide for crystallization. (n.d.).
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Royal Society of Chemistry.
- Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design, 22(5), 3236-3245. American Chemical Society.
- Chemical crystallization. (n.d.). SPT Labtech.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- Recrystallization Techniques. (n.d.). BOC Sciences.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. (2025, October 15). U.S. Environmental Protection Agency.
- How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate.
- Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 926–929.
- Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 752–757.
- Recrystallization (chemistry). (n.d.). In Wikipedia.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (n.d.). Benchchem.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
Sources
- 1. mt.com [mt.com]
- 2. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Some thoughts about the single crystal growth of small molecules - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
overcoming solubility issues with 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine in assays
Topic: Overcoming Solubility Issues in Biochemical & Cell-Based Assays
Status: Operational | Ticket Priority: High Scientist in Charge: Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
You are likely here because your IC50 curves are erratic, your compound is precipitating upon addition to media, or you are observing "false flat" structure-activity relationships (SAR).[1]
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a classic "brick dust" molecule.[1] Its structure features a planar, bicyclic heteroaromatic core fused to a bromophenyl ring.[1] This geometry promotes strong
This guide provides a self-validating, mechanistic approach to keeping this scaffold in solution during your assays.
Module 1: Stock Solution Integrity
The Error: Many researchers assume a clear DMSO stock means the compound is stable. The Reality: This compound is hygroscopic. Water uptake by DMSO reduces the solubility of lipophilic compounds exponentially, leading to "invisible" micro-precipitation in the tube.
Protocol: Anhydrous Stock Preparation
-
Solvent: Use only anhydrous DMSO (stored over molecular sieves).[1]
-
Concentration: Do not attempt 100 mM stocks.
-
Recommended: 10 mM or 20 mM.[1]
-
Reasoning: This provides a safety buffer against freeze-thaw precipitation.
-
-
Storage: Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C.
-
Visual Check: Before use, vortex for 30 seconds and inspect under a light source. If you see "schlieren" lines (refractive swirling), the compound is not fully homogenous. Sonicate for 5 minutes at 40°C.
Module 2: The "Crash-Out" Phenomenon & Dilution Strategy
The Error: Direct addition of high-concentration DMSO stock into aqueous buffer (e.g., pipetting 1 µL of 10 mM stock into 1 mL buffer).[1] The Mechanism: This creates a momentary zone of supersaturation.[1] The hydrophobic compound molecules aggregate faster than they can disperse, forming nucleation sites that grow into crystals over time.
Solution: The Intermediate "Shift" Dilution
We must manage the Kinetic Solubility (how long it stays dissolved) rather than Thermodynamic Solubility.[1]
Step-by-Step Protocol:
-
Prepare an Intermediate Plate: Instead of going 100% DMSO
0.1% DMSO/Buffer, create a 10x or 50x intermediate in a solvent-tolerant buffer. -
The Shift Mix:
-
Dilute stock to 100 µM in a buffer containing 5% DMSO .
-
Why: The higher DMSO content stabilizes the transition.
-
-
Final Addition: Transfer from the Intermediate Plate to the Assay Plate.
-
Final Assay Condition: 1 µM compound, 0.05% DMSO.[1]
-
Result: You avoid the "shock" of rapid polarity change.
-
Module 3: Advanced Formulation (Additives)
If the "Shift" method fails, you must use a carrier system. The planar nature of imidazo[4,5-b]pyridine makes it an ideal guest for inclusion complexes.
Comparison of Additives
| Additive | Recommended Conc. | Mechanism | Pros | Cons |
| HP- | 0.5% - 2.0% (w/v) | Encapsulation: The hydrophobic cavity hosts the bromophenyl/heterocycle core.[1] | Biologically inert; prevents aggregation; stabilizes fluorescence.[1] | Can sequester compound from target if affinity is too high ( |
| Tween-80 | 0.01% - 0.05% | Micellization: Surfactant forms micelles around the drug.[1] | Cheap; effective for preventing adsorption to plastic. | High risk of assay interference (lysing cells, denaturing enzymes). |
| Pluronic F-127 | 0.01% - 0.1% | Steric Stabilization: Polymer coating.[1] | Lower toxicity than Tween; standard in HTS.[1] | Can interfere with membrane-bound receptors. |
The Gold Standard: Cyclodextrin Protocol
For 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, Hydroxypropyl-
-
Prepare a 20% (w/v) HP-
-CD stock in water.[1] -
Use this stock to prepare your assay buffer (final conc.[1] 0.5% - 1.0%).[2]
-
Perform the "Shift" dilution (Module 2) using this CD-fortified buffer.[1]
Module 4: Visualization & Logic
Diagram 1: The Solubility Mechanism
Caption: Molecular view of precipitation vs. solubilization strategies for the imidazo[4,5-b]pyridine scaffold.
[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow to diagnose and fix solubility-driven assay failures.
[1]
Frequently Asked Questions (FAQs)
Q1: Can I acidify the buffer to improve solubility? A: While the pyridine nitrogen can be protonated (pKa ~3-4), this requires a pH < 4, which is incompatible with most biological assays.[1] At pH 7.4, the molecule is neutral. Do not adjust pH; use a carrier (Cyclodextrin) instead.
Q2: My IC50 shifts when I add BSA. Why? A: This compound is highly lipophilic (LogP > 3).[1] It binds non-specifically to Albumin (BSA/HSA). If you add BSA, the free concentration of the drug drops, making it appear less potent.
-
Fix: Keep BSA constant across all conditions, or switch to 0.01% Tween-20 if the protein is not essential for enzyme stability.
Q3: How do I validate that the compound is actually in solution? A: Use Dynamic Light Scattering (DLS) if available.[1] If not, measure absorbance at 650 nm (where the compound should not absorb). Any signal at 650 nm indicates light scattering from micro-precipitates.
Q4: I see "bell-shaped" dose-response curves. Is this solubility? A: Yes. This often indicates that at high concentrations, the compound precipitates and is removed from the solution (or causes non-specific aggregation artifacts), leading to a loss of signal. This is a hallmark of exceeding the Critical Aggregation Concentration (CAC) .
References
-
PubChem. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. [Link]
-
Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf. [Link]
-
Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. [Link]
-
Di, L., & Kerns, E. Drug-like Properties: Concepts, Structure Design and Methods.[1] ScienceDirect. (Standard text for solubility in drug discovery).
Sources
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. Here, we will address common challenges and side reactions encountered during its synthesis, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine?
The two most prevalent and reliable methods for synthesizing this scaffold are:
-
One-Pot Condensation: This is often the preferred method for its efficiency. It involves the direct condensation of 2,3-diaminopyridine with 4-bromobenzaldehyde in the presence of an oxidizing agent.
-
Two-Step Condensation/Cyclization: This route involves the initial condensation of 2,3-diaminopyridine with 4-bromobenzoic acid to form an amide intermediate, followed by a dehydrative cyclization to yield the final product. This method can offer more control over the reaction.
Q2: I am seeing a significant amount of starting material (2,3-diaminopyridine) remaining even after prolonged reaction times. What could be the issue?
This is a common issue that often points to two potential problems:
-
Insufficient Aldehyde Reactivity: If you are using the 4-bromobenzaldehyde route, ensure its purity. Aldehydes can oxidize to carboxylic acids upon storage. An NMR or IR spectrum can confirm the aldehyde's integrity.
-
Inefficient Amide Coupling: In the 4-bromobenzoic acid route, the choice of coupling agent is critical. If you are using a standard carbodiimide like DCC or EDC without an activator like HOBt, the reaction can be sluggish.
Q3: My final product is showing impurities that are difficult to remove by standard column chromatography. What are these likely to be?
Difficult-to-separate impurities are often structurally similar to the desired product. The most common culprits are over-oxidation products or regioisomers. A detailed troubleshooting guide for these specific side reactions is provided below.
Troubleshooting Guide: Side Reactions & Mechanistic Insights
Issue 1: Formation of a Bis-Substituted Byproduct
Symptom: You observe a mass in your LC-MS or a spot on your TLC plate corresponding to a higher molecular weight than your desired product, which is persistent even after purification attempts.
Probable Cause: This is likely due to an N-arylation reaction, where a second molecule of an aryl halide (if present) reacts with the imidazole nitrogen of the product. This is more prevalent if your reaction conditions are too harsh or if you are using a copper or palladium catalyst for the condensation, which can also catalyze N-arylation.
Mechanistic Insight: The imidazole nitrogen of the 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine product is nucleophilic and can participate in a subsequent Ullmann or Buchwald-Hartwig type coupling if the conditions are favorable (e.g., high temperature, presence of a suitable catalyst and ligand).
Mitigation Strategies:
-
Strict Stoichiometry: Ensure a 1:1 stoichiometry between the 2,3-diaminopyridine and the 4-bromobenzaldehyde/4-bromobenzoic acid.
-
Temperature Control: Avoid excessive heating. Monitor the reaction progress closely and stop it as soon as the starting materials are consumed.
-
Catalyst Choice: If using a catalyst, screen for one that is selective for the condensation reaction over N-arylation. For instance, some iron or cerium-based catalysts have shown good selectivity.
Issue 2: Incomplete Cyclization Leading to Amide Intermediate
Symptom: A significant amount of a polar, high-melting point solid is observed, which is often insoluble in common organic solvents. Mass spectrometry analysis shows a mass corresponding to the amide intermediate.
Probable Cause: This issue is specific to the two-step synthesis from 4-bromobenzoic acid and indicates that the dehydrative cyclization step is incomplete. This can be due to insufficient temperature, an inappropriate acid catalyst, or a short reaction time.
Mechanistic Insight: The cyclization of the amide intermediate is an intramolecular nucleophilic attack of the second amino group of the pyridine ring onto the amide carbonyl. This is an equilibrium process that is driven forward by the removal of water. If the conditions are not forcing enough, the equilibrium will favor the stable amide intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 3: Over-Oxidation to N-Oxide or Quinone-like Structures
Symptom: The appearance of colored impurities (often yellow or brown) in the crude product, and the presence of M+16 peaks in the mass spectrum.
Probable Cause: This side reaction is common in the one-pot synthesis from 4-bromobenzaldehyde, where an oxidizing agent is used. Common oxidants like nitrobenzene or even air (at high temperatures) can lead to the oxidation of the pyridine nitrogen to an N-oxide or further oxidation of the aromatic system.
Mechanistic Insight: The pyridine nitrogen is susceptible to oxidation, especially under harsh oxidative conditions. The resulting N-oxide is often more electron-rich and can undergo further unwanted reactions.
Comparative Analysis of Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Potential for Over-oxidation | Notes |
| Nitrobenzene | High Temperature (>150 °C) | High | Can be difficult to remove from the reaction mixture. |
| Sodium Metabisulfite | Milder Conditions | Moderate | Often used in combination with an acid catalyst. |
| Air | High Temperature, Open Flask | Moderate to High | Less controlled, can lead to a mixture of products. |
| DDQ | Room Temperature | Low | Stoichiometric, but can be expensive. |
Recommended Protocol for Minimizing Over-Oxidation:
-
Reagent Purity: Start with freshly distilled 2,3-diaminopyridine and pure 4-bromobenzaldehyde.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.
-
Controlled Addition: Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm and rate.
-
Temperature Management: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Alternative Reagents: Consider using milder oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Experimental Protocols
Protocol 1: One-Pot Synthesis with Minimized Side Reactions
-
To a solution of 2,3-diaminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a condenser, add 4-bromobenzaldehyde (1.0 mmol).
-
Add sodium metabisulfite (1.2 mmol) to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Logical Relationship of Key Parameters:
Caption: Key parameter relationships in the one-pot synthesis.
References
-
General Synthesis of Imidazo[4,5-b]pyridines: "A Review on the Synthesis of Imidazo[4,5-b]pyridines" - Arkivoc, [Link]
-
Mechanisms of Imidazole Formation: "The Mechanism of the Debus-Radziszewski Imidazole Synthesis" - Journal of Organic Chemistry, [Link]
-
Modern Synthetic Methods: "Recent Advances in the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines" - Molecules, [Link]
stability issues of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine in solution
Welcome to the technical support center for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities stemming from its structural similarity to purines.[1][2][3] However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of experimental factors. This guide provides insights into potential stability issues and offers practical solutions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues in Solution
This section addresses specific problems you might encounter during your experiments with 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis of Stock Solutions in DMSO
Question: I've prepared a stock solution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in DMSO. After a few days of storage, I see new, unexpected peaks in my HPLC/LC-MS analysis. What is happening?
Answer:
This is a common issue with many nitrogen-containing heterocyclic compounds stored in DMSO. While DMSO is an excellent solvent, it is not entirely inert. The primary causes for degradation in DMSO are typically oxidation and hydrolysis, especially if the DMSO is not of high purity or has been exposed to air and moisture.
Potential Causes and Solutions:
-
Oxidation: DMSO can contain oxidizing impurities or can slowly oxidize the compound, particularly at the imidazole ring which can be susceptible to oxidation. The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests a potential for oxidative degradation pathways.[3]
-
Hydrolysis: The presence of water in DMSO can lead to slow hydrolysis of the compound, although the imidazo[4,5-b]pyridine ring is generally quite stable. However, any reactive functional groups on derivatives could be more susceptible.
-
DMSO Quality: Lower grade DMSO can contain impurities like dimethyl sulfide (DMS) and dimethyl sulfone (DMSO2), as well as water, which can react with your compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in DMSO.
Step-by-Step Protocol for Stable Stock Preparation:
-
Solvent Selection: Use only high-purity, anhydrous DMSO. Purchase in small-volume, sealed containers to minimize water absorption.
-
Preparation: Allow the 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine to come to room temperature before weighing. Prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to air and moisture.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, and protect them from light by using amber vials or by wrapping them in aluminum foil.
-
Quality Control: Always run a baseline HPLC/LC-MS analysis on a freshly prepared stock solution to have a reference for future stability checks.
Issue 2: Poor Reproducibility or Loss of Activity in Aqueous Buffers
Question: My experimental results are not reproducible, and it seems like the compound is losing its biological activity over the course of an experiment in an aqueous buffer. Why might this be happening?
Answer:
The stability of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in aqueous solutions can be highly dependent on the pH, temperature, and presence of other components in the buffer. The compound has both acidic (imidazole N-H) and basic (pyridine nitrogen) centers, with predicted pKa values of approximately 10.5 (acidic) and 3.53 (basic).[4] This means its charge state and, consequently, its solubility and stability can change significantly with pH.
Potential Causes and Solutions:
-
pH-Dependent Hydrolysis: While the core structure is relatively stable, extreme pH values (highly acidic or highly basic) can catalyze hydrolysis of the imidazole ring over time.
-
Precipitation: The solubility of the compound is predicted to be low in water (around 9.76e-4 g/L).[4] Changes in pH or temperature, or interactions with buffer components, could cause the compound to precipitate out of solution, leading to an apparent loss of activity.
-
Photodegradation: The presence of the bromophenyl group and the aromatic heterocyclic system suggests a potential for photodegradation upon exposure to light, especially UV light. This can lead to the formation of radical species and subsequent degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for instability in aqueous buffers.
Experimental Protocol for Assessing Aqueous Stability:
-
Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Incubate Compound: Prepare solutions of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in each buffer at the desired experimental concentration.
-
Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC method to quantify the amount of the parent compound remaining.[5]
-
Data Evaluation: Plot the percentage of the remaining compound against time for each pH to determine the stability profile.
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 6 and 8 if possible. | Avoids potential acid or base-catalyzed hydrolysis. |
| Temperature | Prepare solutions fresh and keep on ice. Avoid prolonged heating. | Some synthetic steps for related compounds require controlled temperatures to prevent degradation.[6] |
| Light Exposure | Protect solutions from direct light. | The aromatic and bromo-substituted structure suggests potential photolability. |
| Co-solvents | If solubility is an issue, consider using a small percentage (e.g., <1%) of an organic co-solvent like ethanol or DMSO. | Improves solubility, but be mindful of the co-solvent's effect on the experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine?
While specific degradation pathways for this exact molecule are not extensively published, we can infer likely products based on the chemistry of related compounds. Potential degradation could involve:
-
Oxidation: Formation of N-oxides on the pyridine or imidazole rings. Hydroxylation of the aromatic rings is also possible, especially under conditions that generate reactive oxygen species. Theoretical studies on the degradation of other imidazole-containing compounds have shown that attack by hydroxyl radicals is a feasible pathway.[7]
-
Hydrolysis: Cleavage of the imidazole ring to form a diamino-pyridine derivative.
-
Photodegradation: Homolytic cleavage of the Carbon-Bromine bond to form a phenyl radical, which could then lead to a variety of secondary products.
Q2: How should I store the solid form of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine?
The solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator at 4°C or below is recommended.
Q3: My synthesis of a derivative of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is giving a low yield. Could the starting material be unstable under the reaction conditions?
Yes, this is a possibility. The imidazo[4,5-b]pyridine core can be sensitive to certain reaction conditions. For example:
-
Strongly Acidic or Basic Conditions: As mentioned, these can lead to degradation.
-
High Temperatures: Some intermediates in the synthesis of related compounds are known to be thermally unstable.[6][8] Prolonged heating should be avoided if possible.
-
Oxidizing or Reducing Agents: The heterocyclic system can be susceptible to both oxidation and reduction, depending on the reagents used.
If you suspect instability, it is advisable to monitor the reaction by TLC or LC-MS at early time points to see if the starting material is being consumed in side reactions.
Q4: Can the tautomerism of the imidazole ring affect my results?
Yes. The imidazo[4,5-b]pyridine system can exist in two tautomeric forms, with the proton on either N-1 or N-3 of the imidazole ring.[9] In solution, there will likely be an equilibrium between these two forms. This can affect:
-
Biological Activity: One tautomer may bind to a biological target with higher affinity than the other.
-
Spectroscopic Analysis: You may see broadened peaks in NMR spectra if the proton exchange is on the NMR timescale.
-
Reactivity: The two tautomers may exhibit different reactivity in chemical reactions, such as N-alkylation, potentially leading to a mixture of products.
References
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Deriv
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. [Link]
-
1H-Imidazo[4,5-b]pyridine - SIELC Technologies. [Link]
-
Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridines (3–32) - ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. [Link]
-
1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties - EPA. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF - ResearchGate. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS - International Journal of Pharmacy and Biological Sciences. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes - MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes [mdpi.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
interpreting complex NMR spectra of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Technical Support Center: Spectral Analysis Division Ticket Topic: NMR Interpretation & Troubleshooting for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine Ticket ID: NMR-IP-75007 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit[1]
Executive Summary
You are encountering difficulties interpreting the NMR spectrum of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine . This is a common challenge due to the fused bicyclic nitrogen system, which introduces solubility issues, tautomeric broadening, and complex spin-spin coupling.
This guide treats your spectral analysis as a troubleshooting workflow. We will move from sample preparation (the most common source of error) to detailed signal assignment and advanced verification methods.[2]
Module 1: Sample Preparation & Solvent Selection
Before adjusting processing parameters, verify your physical sample state.[1] This scaffold is notoriously insoluble in standard organic solvents.[1]
The Problem: Incomplete solubility leads to low Signal-to-Noise (S/N) ratios and "missing" quaternary carbons.[1] Aggregation causes peak broadening that mimics dynamic exchange.[1]
Protocol 1.1: Solvent Hierarchy
| Solvent | Suitability | Notes |
|---|---|---|
| DMSO-d6 | Primary | High polarity disrupts intermolecular H-bonding.[1] Standard for this scaffold. |
| CDCl3 | Poor | Avoid.[1] The molecule will likely precipitate or show broad aggregation peaks.[1] |
| TFA-d | Diagnostic | Use only if peaks remain broad in DMSO.[1] Protonation of N4/N1 locks the tautomer, sharpening peaks. |
| MeOD | Variable | Good solubility, but exchangeable protons (NH) will vanish (H-D exchange).[1] |
Troubleshooting Step: If your aromatic peaks look like "blobs" rather than sharp multiplets:
-
Heat the NMR tube to 313 K (40°C) or 323 K (50°C) inside the probe.
-
This increases solubility and accelerates tautomeric exchange (see Module 3), sharpening the signals.
Module 2: 1H NMR Interpretation & Assignment
The spectrum consists of three distinct zones: The Exchangeable Proton, The Pyridine Ring (AMX System), and the Phenyl Ring (AA'BB' System).
Zone A: The Exchangeable Proton (NH)
-
Position:
13.0 – 14.0 ppm (Broad singlet).[1] -
Behavior: This proton resides on the imidazole ring (N1 or N3).[1] Due to rapid exchange with trace water in DMSO, this peak may be extremely broad or "invisible" (integrated into the baseline).
-
Action: Do not panic if this peak is missing. Confirm its absence by adding a drop of D2O (the peak should permanently disappear).
Zone B: The Imidazo[4,5-b]pyridine Core (AMX System)
This fused ring system has three non-equivalent protons.[1] Numbering follows IUPAC fusion rules (N4 is the pyridine nitrogen).
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Cause |
| H-5 | 8.30 – 8.50 | dd | Deshielded. Alpha to Pyridine Nitrogen (N4).[1] | |
| H-7 | 8.00 – 8.15 | dd | Deshielded. Gamma to N4, but alpha to the imidazole fusion. | |
| H-6 | 7.25 – 7.40 | dd (or pseudo-t) | Shielded. Beta to N4.[1] Electron-rich position.[1] |
Note: H-5 and H-7 are often confused. H-5 is usually the most downfield pyridine signal due to the direct inductive effect of N4.[1]
Zone C: The 4-Bromophenyl Substituent (AA'BB' System)
-
Pattern: Two "roofed" doublets (appear as doublets, but are magnetically non-equivalent AA'BB' systems).
-
Integration: 2H each.
-
H-2', H-6' (Ortho to imidazole):
8.10 – 8.25 ppm.[1]-
Why: Deshielded by the anisotropic cone of the imidazopyridine ring.[1]
-
-
H-3', H-5' (Ortho to Bromine):
7.70 – 7.80 ppm.[1]
Module 3: Advanced Troubleshooting (Tautomerism)
The Issue: You observe broad peaks or "splitting" of signals that shouldn't be split. The Cause: Annular Tautomerism.[1] The proton on the imidazole ring hops between N1 and N3.[1]
-
Slow Exchange (Low Temp): You see two distinct sets of peaks (one for each tautomer).[1]
-
Fast Exchange (High Temp): You see one sharp, averaged set of peaks.
-
Intermediate Exchange (Room Temp): This is the "Danger Zone." Peaks broaden significantly, often disappearing into the baseline.
Diagnostic Protocol (Variable Temperature NMR):
-
Run a standard 1H spectrum at 25°C (298 K).
-
If broadening is present, heat to 50°C (323 K) .
-
Result: If peaks sharpen and merge, you have confirmed tautomerism.[1] This validates the structure better than mass spec alone.[1]
Visual Troubleshooting Workflow
The following diagram outlines the logical decision tree for validating your compound.
Caption: Logic flow for troubleshooting spectral anomalies in fused imidazopyridine systems.
Frequently Asked Questions (FAQ)
Q1: My integration for the aromatic region is higher than expected (e.g., 8H instead of 7H). Why? A: Check your water peak. In DMSO-d6, water appears around 3.33 ppm, but can shift if H-bonding occurs.[1] However, the NH proton (13+ ppm) is exchangeable. If your sample is "wet," the exchangeable proton might be broadening and averaging with the residual water or other exchangeable impurities, distorting integrations. Solution: Dry your sample or use the "Digital ERETIC" method for quantification if available.
Q2: The doublet for the 4-bromophenyl group looks like a "triplet" or is distorted.
A: This is the AA'BB' effect .[1] The protons are not magnetically equivalent.[1] What looks like a doublet is actually a complex higher-order multiplet.[1] Do not describe it as a doublet (
Q3: How do I prove the bromine is at the para-position and not meta? A: Look for symmetry. A para-substituted ring (AA'BB') gives two symmetric signal clusters (integrating 2H each).[1] A meta-substituted ring (ABCD) would give four distinct signals (1H each): a singlet (H-2), two doublets/triplets (H-4, H-6), and a triplet (H-5).[1] The symmetry of the AA'BB' system is diagnostic for para-substitution [2].[1]
Q4: Can I use HMBC to connect the two rings?
A: Yes. This is the "Golden Connection." Look for a long-range correlation (3-bond) between the H-2'/H-6' protons of the phenyl ring and the quaternary carbon C-2 of the imidazole ring (
References
-
Reich, H. J. (2020).[1] The AA'BB' Pattern. University of Wisconsin-Madison Structural Elucidation Notes. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for AA'BB' symmetry rules).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67504, 1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]
Sources
Technical Support Center: Reducing Cytotoxicity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
[1]
Case ID: BPIP-TOX-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Non-Target Cytotoxicity in Small Molecule Screening
Introduction: The "BPIP" Challenge
Welcome to the technical support portal. You are likely observing unexpected cell death in non-tumorigenic (non-target) cell lines (e.g., HEK293, fibroblasts, or primary hepatocytes) when treating with 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as 4-Br-BPIP ).
This scaffold is a "privileged structure" in medicinal chemistry, frequently used to design inhibitors for kinases (e.g., Aurora, FLT3) or tubulin modulators. However, the specific 4-bromophenyl derivative is highly lipophilic and lacks the solubilizing groups (like morpholines or piperazines) found in optimized clinical candidates.
Root Cause Diagnosis: The cytotoxicity you are observing is likely driven by three converging factors:
-
Physical Toxicity (Precipitation): The compound is crashing out of the aqueous media, causing mechanical stress to cell membranes.
-
Promiscuous Kinase Inhibition: The core scaffold binds ATP pockets of "housekeeping" kinases essential for normal cell survival.
-
Membrane disruption: High lipophilicity (LogP > 3.5) leads to non-specific intercalation into lipid bilayers.
Module 1: Formulation & Solubility (The "Hardware" Check)
Issue: Users frequently report "spiky" toxicity data where cell death does not correlate linearly with dose. This is the hallmark of compound precipitation.
Technical Insight: 4-Br-BPIP is a flat, aromatic system with poor aqueous solubility. If you dilute directly from 100% DMSO to media, the compound may form micro-crystals that are invisible to the naked eye but lethal to cells.
Troubleshooting Protocol: The "Step-Down" Dilution
Do NOT add high-concentration DMSO stocks directly to cell culture wells.
| Step | Action | Scientific Rationale |
| 1 | Prepare 1000x Stock | Dissolve 4-Br-BPIP in 100% DMSO to 10 mM. Sonicate for 5 mins. |
| 2 | Intermediate Dilution | Dilute 1:10 in culture media (without serum if possible) to create a 100x working solution. Vortex immediately. |
| 3 | Visual Check | Hold the tube against a light or check under a microscope (10x). |
| 4 | Final Dosing | Add the intermediate solution to cells to reach 1x (e.g., 10 µM). Final DMSO should be <0.5%. |
FAQ: “I don’t see crystals, but my cells are dying.” Answer: Use Dynamic Light Scattering (DLS) or a simple turbidity check. If unavailable, centrifuge the media at 13,000 rpm for 10 mins before adding to cells. If the pellet contains your compound (verified by HPLC), your "dissolved" dose is actually a suspension of cytotoxic crystals.
Module 2: Chemical Biology & SAR (The "Software" Patch)
Issue: The compound is soluble, but it kills normal fibroblasts (e.g., WI-38) at the same concentration as cancer cells.
Technical Insight: The imidazo[4,5-b]pyridine core is an ATP-mimetic. Without specific side chains to guide it, it will inhibit a broad spectrum of kinases (off-target effects). The 4-bromo group is a "handle" for chemistry, not a selectivity filter.
Strategic Optimization (SAR)
To reduce non-target toxicity, you must modify the molecule to decrease lipophilicity and increase steric clash with non-target enzymes.
Recommendation: If you have synthetic chemistry capabilities, perform a Suzuki-Miyaura coupling on the 4-bromo position.
| Modification | Target Effect | Expected Outcome |
| Add Morpholine/Piperazine | Increases solubility; introduces H-bond acceptors. | drastically reduces non-specific membrane binding; improves metabolic stability [1]. |
| Add Ortho-Substituents | Twists the phenyl ring out of planarity. | Reduces DNA intercalation potential; improves selectivity for specific kinase pockets [2]. |
| Scaffold Hopping | Change 4-Br to a polar heterocycle (e.g., pyrazole). | Retains H-bond donor/acceptor motif but lowers LogP [3]. |
Module 3: Validating the Mechanism of Toxicity
Issue: You need to prove whether the cell death is "true" pharmacological toxicity or an assay artifact.
Visual Guide: The Toxicity Decision Tree
Caption: Decision matrix for isolating the root cause of cytotoxicity. Blue nodes indicate diagnostic steps; Black nodes indicate the final diagnosis.
Critical Experiment: The "Rescue" Assay
To confirm if toxicity is due to specific kinase inhibition (e.g., FLT3 or Aurora) versus general poisoning:
-
Washout Experiment: Treat cells for 2 hours, then wash 3x with PBS and replace media.
-
If cells recover: The binding is reversible (typical of kinase inhibitors).
-
If cells die: The damage is physical (membrane lysis) or covalent (unlikely for this scaffold).
-
Frequently Asked Questions (FAQs)
Q: Can I use serum-free media to improve solubility? A: Caution. While serum proteins (albumin) can bind hydrophobic drugs and reduce their free concentration (lowering potency), removing serum makes cells more fragile. A better approach is to keep serum at 10% but ensure your mixing protocol (Module 1) prevents initial precipitation.
Q: My IC50 is 5 µM in cancer cells and 8 µM in normal cells. Is this good? A: No. A "Therapeutic Index" (TI) of <2 is poor. You generally aim for a TI >10. For the 4-Br-BPIP scaffold, the 4-bromo group is likely too lipophilic. You are likely seeing "promiscuous" binding. Refer to Module 2 for structural changes.
Q: Does the bromine atom itself cause toxicity? A: Generally, no. Aryl bromides are stable. However, they are heavy and lipophilic. The toxicity comes from the properties the bromine imparts (insolubility, membrane accumulation) rather than chemical reactivity of the bromine itself.
References
-
Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. Link
-
Kovacevic, K. et al. (2014). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.[1][2] European Journal of Medicinal Chemistry, 89, 21-31.[3] Link
-
BenchChem Technical Support. (2025). Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem Technical Guides. Link
-
Creative Biolabs. (2024). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs Protocols. Link
Technical Support Center: Enhancing the Selectivity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine for Kinase Targets
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug discovery professionals. This guide is designed to provide expert insights and practical troubleshooting for your work with 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine and its analogs. The imidazo[4,5-b]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2][3][4] However, this inherent activity often leads to promiscuous binding, making the enhancement of kinase selectivity a critical challenge.
This document offers a dynamic, question-and-answer-based approach to navigate the complexities of optimizing this compound class, moving from broad conceptual questions to specific, actionable troubleshooting steps for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for working with the imidazo[4,5-b]pyridine scaffold.
Q1: What are the likely kinase targets for the 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine scaffold?
The imidazo[4,5-b]pyridine core is a versatile ATP-competitive scaffold. Analogs have been developed into potent inhibitors for several important kinase families, including:
-
Aurora Kinases (A, B, C): This is one of the most well-documented target classes for this scaffold, with extensive research into achieving isoform selectivity.[2][5][6][7][8]
-
FLT3 (Fms-like tyrosine kinase 3): Many imidazo[4,5-b]pyridine derivatives show dual activity against Aurora kinases and FLT3, a key target in acute myeloid leukemia (AML).[5][8][9]
-
B-Raf: This scaffold has been shown to bind the DFG-in, αC-helix out conformation of B-Raf, a binding mode associated with significant kinase selectivity.[1]
-
Src Family Kinases (SFKs): Related imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.[10]
Given this history, 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine should be considered a promiscuous kinase inhibitor at baseline, with the potential to hit multiple targets across the kinome.
Q2: What is the significance of the 2-(4-Bromophenyl) moiety?
In the established binding mode of this scaffold with kinases like Aurora-A, the imidazo[4,5-b]pyridine core forms crucial hydrogen bonds with the kinase hinge region.[5] The substituent at the C2 position, in this case, the 4-bromophenyl group, typically projects out towards the solvent-exposed region of the ATP-binding pocket.[11]
The bromine atom serves two primary functions from a medicinal chemistry perspective:
-
A Vector for Modification: It provides a reactive handle for synthetic diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) in this region.
-
A Bulky Group: It occupies space and can influence binding affinity and selectivity, though it is not typically the primary driver of selectivity for this scaffold.
Q3: What is kinase selectivity and why is it critical for both tool compounds and therapeutics?
Kinase selectivity refers to the ability of an inhibitor to bind to and inhibit a specific target kinase or a small subset of kinases, with significantly lower potency against other kinases in the kinome. The human genome contains over 500 kinases, many with highly conserved ATP-binding sites, making cross-reactivity a common problem.[12]
Lack of selectivity can lead to:
-
Misinterpretation of Experimental Data: If a compound inhibits multiple kinases, it becomes difficult to attribute a cellular phenotype to the inhibition of the intended target.[12]
-
Off-Target Toxicity: In a therapeutic context, inhibition of unintended kinases can cause undesirable side effects, limiting the clinical utility of a drug.[13]
Therefore, developing highly selective inhibitors is paramount for creating reliable chemical probes for research and safe, effective medicines.
Part 2: Troubleshooting Guide for Selectivity Enhancement
This section is designed to address specific problems you may encounter during your research and development efforts.
Problem: My initial screens show that 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine inhibits multiple kinases with similar potency. How can I rationally design more selective analogs?
This is the central challenge in kinase inhibitor design. Achieving selectivity requires exploiting the subtle differences between kinase active sites. For the imidazo[4,5-b]pyridine scaffold, a proven strategy is to add substituents that create favorable interactions with non-conserved residues or steric clashes with others.[6][12]
Root Cause Analysis & Solution Strategy:
-
Exploit Key Amino Acid Differences: The ATP-binding pockets of Aurora-A and Aurora-B, for example, differ at three key positions (L215, T217, and R220 in Aurora-A).[2][6] Structural biology and computational modeling have shown that derivatization at the C7 position of the imidazo[4,5-b]pyridine ring can be used to specifically access the T217 residue in Aurora-A, leading to highly selective inhibitors.[6][8]
-
Target the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeepers (e.g., threonine, alanine) can accommodate bulky substituents on the inhibitor, while those with large gatekeepers (e.g., methionine, phenylalanine) cannot.[12] Modifying the 4-bromophenyl group to include a bulky substituent could be a strategy to disfavor binding to kinases with large gatekeepers.
-
Introduce Conformational Rigidity: Flexible molecules can adapt to multiple binding sites, leading to promiscuity. Introducing rigidity, for instance, by using a macrocyclization strategy, can pre-organize the inhibitor into a conformation that is optimal for the target kinase but unfavorable for others.[14]
Below is a diagram illustrating the key modification points on the scaffold to enhance selectivity.
Caption: Key modification points on the imidazo[4,5-b]pyridine scaffold.
Problem: I've synthesized a promising analog with good biochemical selectivity, but it shows unexpected off-target effects or low potency in my cell-based assays. What's going wrong?
This is a common and critical hurdle in drug discovery, highlighting the gap between an idealized biochemical assay and the complex environment of a living cell.[15]
Root Cause Analysis & Solution Strategy:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Troubleshooting Step: Perform a cellular target engagement assay like NanoBRET™ or CETSA® (Cellular Thermal Shift Assay).[15] These assays directly measure the binding of your compound to its target inside intact cells, confirming whether the issue is permeability or something else.
-
-
Compound Stability and Integrity: The compound may be unstable in cell culture media or rapidly metabolized by the cells.[16]
-
Troubleshooting Step: Use LC-MS/MS to measure the concentration of your compound in the cell culture media and cell lysate over the time course of your experiment. This will reveal any degradation or metabolism.
-
-
High Protein Binding: The compound might be binding extensively to proteins in the cell culture serum or within the cell, reducing the free concentration available to engage the target kinase.
-
Troubleshooting Step: Measure the fraction of compound bound to plasma proteins. If it's very high, you may need to use higher concentrations in your assay or re-engineer the molecule to reduce its affinity for proteins like albumin.
-
-
Off-Target Liabilities (e.g., hERG): The imidazo[4,5-b]pyridine scaffold, like many nitrogen-containing heterocycles, can be prone to inhibiting the hERG potassium channel, which can lead to cardiotoxicity.[5][13] This is a cellular effect not captured in a kinase panel.
-
Troubleshooting Step: Screen your lead compounds in a hERG binding or functional assay early in the development process. Medicinal chemistry strategies, such as reducing the basicity of nitrogen atoms or modifying lipophilicity, can mitigate hERG affinity.[5]
-
-
Biochemical vs. Cellular Kinase State: Kinases in cells exist in complex signaling networks, often as part of larger protein complexes or with post-translational modifications that are absent in a purified, recombinant enzyme assay. This can alter the kinase's conformation and its affinity for inhibitors.[15]
-
Troubleshooting Step: Validate target engagement by measuring the phosphorylation of a known downstream substrate of your target kinase in cells via Western blot. A dose-dependent decrease in substrate phosphorylation is strong evidence of on-target activity in a cellular context.[16]
-
Part 3: Key Experimental Protocols
Here we provide condensed, step-by-step frameworks for essential experiments in a selectivity enhancement campaign.
Protocol 1: Iterative SAR by Analog Synthesis (Suzuki Coupling Example)
This protocol outlines the synthesis of new analogs by modifying the C2-phenyl ring, a common starting point for SAR exploration.
Objective: To replace the bromine atom on the 2-(4-bromophenyl) ring with various aryl and heteroaryl groups to probe for improved selectivity.
Step-by-Step Methodology:
-
Starting Material: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
-
Reagents: Select a panel of boronic acids or esters (e.g., 3-pyridylboronic acid, 4-methoxyphenylboronic acid, etc.), a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., 2M aqueous Na₂CO₃), and appropriate solvents (e.g., toluene, ethanol).
-
Reaction Setup: In a microwave vial or round-bottom flask, combine the starting material (1 equivalent), the chosen boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base.
-
Reaction Execution: Degas the mixture and heat it (typically 80-120 °C) under an inert atmosphere (N₂ or Ar) for the required time (1-18 hours), monitoring by TLC or LC-MS.[11]
-
Workup & Purification: After the reaction is complete, perform an appropriate aqueous workup to remove inorganic salts. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Screening: Test the new analog in biochemical and cellular assays to determine its potency and selectivity profile.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that a lead compound inhibits the target kinase inside cells by assessing the phosphorylation status of a known downstream substrate.
Step-by-Step Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway involving your target kinase and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of your inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined optimal time (e.g., 2-6 hours). Include a known selective inhibitor as a positive control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT5 for a FLT3 inhibitor).
-
Probe a second identical membrane (or strip and re-probe the first) with an antibody for the total amount of the substrate protein.
-
Probe a third membrane (or re-probe again) for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[16]
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition in a cellular context.
Part 4: Data Interpretation & Workflow
Illustrative Selectivity Data
Effective data visualization is key to making informed decisions. The table below shows a hypothetical example of how selectivity can be improved. The "Selectivity Index" is calculated by dividing the IC₅₀ of the off-target by the IC₅₀ of the on-target. A higher number indicates greater selectivity.
| Compound | Target Kinase (IC₅₀ nM) | Off-Target 1 (IC₅₀ nM) | Off-Target 2 (IC₅₀ nM) | Selectivity Index (vs. OT1) | Selectivity Index (vs. OT2) |
| Parent Compound | Aurora-A (50) | Aurora-B (80) | FLT3 (150) | 1.6x | 3x |
| Analog 7C | Aurora-A (25) | Aurora-B (2500) | FLT3 (5000) | 100x | 200x |
In this example, "Analog 7C" is significantly more potent against the target Aurora-A and demonstrates a dramatic improvement in selectivity against Aurora-B and FLT3.
Workflow for Developing a Selective Inhibitor
The journey from a promiscuous hit to a selective chemical probe is a systematic, cyclical process.
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.
- Strategies for the design of selective protein kinase inhibitors. (2008). PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Technical Support Center: Troubleshooting Alk-IN-6 Assays. (2025). Benchchem.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
- Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. (2013). PubMed.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). PubMed Central.
- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2025).
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Why does my inhibitor not work in an in vitro kinase assay? (2016).
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Semantic Scholar.
- Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candid
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). PubMed Central.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2015).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. (2012). PubMed.
- 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. (2025). EPA.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Taylor & Francis Online.
Sources
- 1. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor reproducibility in biological assays with 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Status: Operational Operator: Senior Application Scientist Ticket Subject: Variable data, poor reproducibility, and assay interference.[1]
Welcome to the Technical Support Center
You are likely here because your dose-response curves are shifting, your fluorescence baselines are erratic, or you are seeing "phantom" inhibition in your high-throughput screens.
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is a deceptive molecule.[1] While chemically simple, it possesses a "perfect storm" of physicochemical properties—planarity, halogenation, and extended conjugation—that make it a frequent offender in biological assays.[1] It is widely used as a scaffold for anticancer agents (e.g., Aurora kinase inhibitors) and as a chemical probe, but it behaves poorly in aqueous environments.[1]
This guide moves beyond basic handling to address the root causes of assay failure: Colloidal Aggregation, Intrinsic Fluorescence, and Solubility-Driven Potency Shifts.[1]
Part 1: The Diagnostic Workflow
Before altering your biology, you must validate your chemistry.[1] Use this logic tree to identify the specific failure mode affecting your experiment.
Figure 1: Diagnostic logic tree for isolating the root cause of assay variability.
Part 2: Critical Troubleshooting Guides (Q&A)
Issue 1: The "Brick Dust" Phenomenon (Solubility & Aggregation)
User Question: "My IC50 values fluctuate by 10-fold between runs, and my inhibition curves have extremely steep slopes. What is happening?"
Technical Insight: You are likely observing Colloidal Aggregation . This molecule is planar and hydrophobic (LogP ~3.2). In aqueous buffers (PBS, TRIS), it does not dissolve; it forms sub-micrometer colloidal particles.[1] These particles sequester enzymes non-specifically, leading to false inhibition.[1] This is a hallmark of "Pan-Assay Interference Compounds" (PAINS) behavior when handled incorrectly.
The Mechanism:
-
Planar Stacking: The imidazopyridine core promotes
- stacking. -
The Bromine Effect: The heavy halogen atom increases lipophilicity, exacerbating the "crash out" effect in water.[1]
-
Steep Slopes: A Hill slope > 2.0 usually indicates non-stoichiometric binding (i.e., the protein is being coated by a colloid, not bound by a ligand).[1]
Corrective Protocol: The Detergent Sensitivity Test To confirm aggregation, run your assay +/- detergent.[1]
| Condition | Observation | Diagnosis |
| No Detergent | High Inhibition (Low IC50) | Baseline |
| + 0.01% Triton X-100 | Loss of Inhibition (IC50 increases) | Confirmed Aggregation (Detergent broke the colloid). |
| + 0.01% Triton X-100 | Inhibition Remains Stable | True Binding Event. |
Pro Tip: Always pre-dilute this compound in DMSO before adding to the buffer. Never add solid powder directly to the buffer. Keep final DMSO concentration constant (e.g., 1%).[1]
Issue 2: The "Phantom Signal" (Fluorescence Interference)
User Question: "I am running a fluorescence polarization (FP) assay. The compound seems to increase the signal even without the tracer.[1] Is it autofluorescent?"
Technical Insight: Yes. The imidazo[4,5-b]pyridine scaffold is a known fluorophore.[1] Derivatives of this structure often exhibit Aggregation-Induced Emission (AIE) . While they may be weakly fluorescent in pure DMSO, their fluorescence can skyrocket when they aggregate in aqueous buffers or bind to proteins (due to restricted molecular rotation).[1]
Spectral Profile:
-
Excitation: ~300–360 nm (UV region).
-
Emission: ~400–480 nm (Blue/Green region).
Impact on Common Assays:
-
FRET/TR-FRET: High risk if your donor excites in the UV.[1]
-
Blue Dyes (DAPI/Hoechst): Direct overlap.
-
GFP: Potential tail interference.
Corrective Protocol: Background Subtraction
-
Run a "Compound Only" Well: Buffer + Compound (No Enzyme/Tracer).
-
Measure Fluorescence: If Signal > 10% of your assay window, you have interference.[1]
-
Solution: Switch to a Red-Shifted assay readout (e.g., AlexaFluor 647, Cy5) where this molecule does not emit.[1]
Issue 3: Stability & Storage (The De-Bromination Risk)
User Question: "I stored my 10 mM DMSO stocks on the bench for a week. Now the activity is gone. Is it unstable?"
Technical Insight: Aryl bromides are susceptible to photolytic dehalogenation . Exposure to ambient UV/fluorescent light can cleave the C-Br bond, especially in solution.[1] This changes the molecule from 2-(4-Bromophenyl)-...[1][2][3][4] to 2-Phenyl-..., which may have drastically different biological potency (often inactive).[1]
Storage Standards:
-
Solid State: Store at -20°C, desiccated, in the dark. Stable for years.
-
DMSO Solution: Store at -80°C in Amber Vials or foil-wrapped tubes.
-
Freeze-Thaw: Limit to 3 cycles. The planar structure encourages precipitation upon thawing; vortex vigorously and warm to 37°C if needed to redissolve.
Part 3: Experimental Workflows
Protocol A: The "Solubility Check" Workflow
Use this before starting any major screening campaign.
Objective: Determine the maximum soluble concentration in your specific assay buffer.
Materials:
Steps:
-
Prepare Dilutions: Create a serial dilution of the compound in 100% DMSO first (200x final concentration).
-
Transfer: Spike 1 µL of each DMSO dilution into 199 µL of Assay Buffer (0.5% DMSO final).
-
Incubate: Let sit for 60 minutes at Room Temp (allow aggregates to form).
-
Read OD600: Measure absorbance at 600 nm (turbidity).
-
Analyze: Any increase in OD600 > 0.05 indicates precipitation. Your assay limit is the concentration below this spike.
Figure 2: Turbidity assay workflow to determine the solubility limit.
Part 4: Physicochemical Data Summary
| Property | Value | Implication for Assays |
| Molecular Weight | 274.12 g/mol | Small molecule, rapidly diffuses.[1] |
| LogP (Predicted) | ~3.2 - 3.5 | High Hydrophobicity. Requires DMSO/Carrier.[1] |
| Solubility (Aq) | < 50 µM (pH 7.[2]4) | Risk of precipitation at high screening concentrations. |
| pKa (Imidazo-N) | ~10.5 (Acidic) | Mostly neutral at pH 7.4 (lowest solubility state).[1] |
| Fluorescence | Ex: ~300-360nm | Interferes with UV-excited fluorophores. |
| Aggregation | High Risk | False positives in enzyme inhibition assays.[1] |
References
-
PubChem. (2025).[2] 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | C13H9BrN2.[1][2] National Library of Medicine. [1]
- Note: Provides core physicochemical data (MW, LogP) and links to biological activity screens.
-
Srivastava, S., et al. (2019).[1][5] Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+. Royal Society of Chemistry (RSC) Advances.
- Note: Validates the intrinsic fluorescence and "turn-on" emission properties of the imidazopyridine scaffold.
-
Feng, L., et al. (2024).[1] Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI Molecules.
- Note: Confirms Aggregation-Induced Emission (AIE) behavior, critical for understanding background noise in assays.
-
Shoichet, B. K. (2006).[1] Screening in a Spirit of Haunting. Drug Discovery Today.
- Note: The authoritative grounding for "Colloidal Aggregation" and PAINS behavior in drug discovery.
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | C13H9BrN2 | CID 623416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. chemimpex.com [chemimpex.com]
- 5. Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04743C [pubs.rsc.org]
avoiding degradation of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine during storage
Topic: Avoiding Degradation of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine During Storage Technical Support Center Guide
Core Storage Directives (The "Golden Rules")
Compound Identity Verification:
-
Chemical Name: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine[1]
-
CAS Number: 75007-86-2[1]
-
Molecular Formula: C₁₂H₈BrN₃[2]
-
Molecular Weight: 274.12 g/mol
To ensure maximum stability and reproducibility in your assays, adhere to these three non-negotiable storage parameters.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Solid) -80°C (Solution) | Low temperatures kinetically inhibit autoxidation of the pyridine nitrogen and thermal debromination events. |
| Atmosphere | Inert (Argon/N₂) | The imidazo[4,5-b]pyridine core is susceptible to N-oxidation over extended periods. Oxygen exclusion prevents the formation of N-oxides. |
| Light | Total Darkness | CRITICAL: Aryl bromides are intrinsically photosensitive. UV/Visible light can trigger homolytic cleavage of the C-Br bond (photodebromination), generating radical species that degrade the sample purity. |
Troubleshooting & FAQs
Q1: My compound has turned from off-white to yellow/brown. Is it still usable?
Diagnosis: This color shift typically indicates oxidative degradation or photolysis .
-
Mechanism: The yellowing often results from the formation of N-oxides on the pyridine ring or radical coupling products following bromine loss.
-
Action: Check purity via HPLC-MS.
-
If purity >95%:: You may proceed, but use a fresh aliquot for sensitive kinetic assays.
-
If purity <90%:: Discard. The degradation products (often radical scavengers themselves) will interfere with biological readouts.
-
Q2: I cannot get the solid to dissolve completely in DMSO.
Diagnosis: Aggregation or crystal lattice energy barriers.
-
Context: Imidazo[4,5-b]pyridines are planar, aromatic systems that stack efficiently (pi-pi stacking), leading to poor solubility in aqueous buffers and slow dissolution in organic solvents.
-
Protocol:
-
Add the required volume of high-grade DMSO (anhydrous).
-
Sonicate at 40°C for 5-10 minutes.
-
Vortex vigorously.
-
Note: Do not exceed 50°C, as this accelerates DMSO decomposition and potential reaction with the bromide.
-
Q3: Can I store the compound in DMSO at -20°C?
Recommendation: Only for short-term (<1 month).
-
Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles at -20°C introduce atmospheric water, which can protonate the imidazole ring (pKa ~10.5 for the acidic NH) or facilitate hydrolysis of impurities.
-
Best Practice: For long-term storage (>1 month), store as a dry solid . If solution storage is mandatory, aliquot into single-use vials, purge with argon, and store at -80°C .
Degradation Risk Assessment & Handling Workflow
The following diagrams illustrate the decision-making process for storage and the correct handling workflow to minimize degradation.
Figure 1: Storage Condition Decision Tree
Caption: Decision matrix for selecting optimal storage conditions based on usage frequency and physical state.
Figure 2: Handling Workflow to Prevent Degradation
Caption: Step-by-step workflow for preparing and storing stock solutions to minimize moisture introduction and oxidation.
Experimental Protocols
Protocol A: Re-purification of Degraded Stock
If your compound shows minor degradation (90-95% purity), use this rapid precipitation method to remove oxidized impurities before critical assays.
-
Dissolve: Dissolve 10 mg of the compound in 0.5 mL DMSO.
-
Filter: Pass through a 0.2 µm PTFE syringe filter to remove insoluble aggregates.
-
Precipitate: Slowly add the DMSO solution dropwise into 5 mL of ice-cold distilled water while stirring. The hydrophobic imidazopyridine will precipitate; polar N-oxides typically remain in the aqueous phase.
-
Collect: Centrifuge at 10,000 x g for 5 mins. Discard supernatant.
-
Wash: Resuspend pellet in 1 mL cold water, centrifuge again.
-
Dry: Lyophilize the pellet to remove trace water.
Protocol B: Solubility Testing for Assay Optimization
Before running biological assays, verify solubility to prevent "false inhibition" caused by micro-precipitation.
| Solvent System | Solubility Limit (Approx.) | Stability Window | Notes |
| 100% DMSO | ~20-50 mM | 6 Months (-80°C) | Ideal stock solvent. |
| 100% Ethanol | < 5 mM | 1 Week (-20°C) | Poor solubility; not recommended for high-conc stocks. |
| PBS (pH 7.4) | < 100 µM | Hours | Requires <1% DMSO cosolvent. Risk of rapid precipitation. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. Retrieved from [Link]
-
Gaylord Chemical (2025). Dimethyl Sulfoxide (DMSO) Solubility Data.[3] Retrieved from [Link]
-
European Medicines Agency (2025). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
Validation & Comparative
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine vs. other imidazopyridine isomers
Topic: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine vs. Imidazopyridine Isomers Content Type: Technical Comparison & Application Guide
Executive Summary: The Purine Isostere Advantage
In the landscape of nitrogen-fused heterocycles, 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine stands out not merely as a structural scaffold but as a privileged pharmacophore. Unlike its isomer imidazo[1,2-a]pyridine—famous for the sedative Zolpidem—the [4,5-b] isomer mimics the purine core of adenine and guanine. This structural mimicry grants it an inherent affinity for ATP-binding pockets in kinases (e.g., CDK9, Aurora A) and DNA minor grooves.
For the synthetic chemist, the 4-bromophenyl moiety is the critical "handle." It transforms an otherwise inert scaffold into a versatile cursor for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse libraries for drug discovery or optoelectronic materials.
Part 1: Structural & Electronic Landscape
The placement of the pyridine nitrogen atom dictates the electronic character, basicity, and binding profiles of these isomers.
Comparative Analysis: The Isomer Triad
| Feature | Imidazo[4,5-b]pyridine (Subject) | Imidazo[4,5-c]pyridine | Imidazo[1,2-a]pyridine |
| Structure | Pyridine N at pos 4 (adj. to bridge) | Pyridine N at pos 5 (meta to bridge) | Bridgehead Nitrogen |
| Purine Homology | High (1-deazapurine analog) | Moderate (3-deazapurine analog) | Low (Indolizine analog) |
| Basicity (pKa) | Lower (Pyridine N is less basic due to imidazole e- withdrawal) | Higher (Pyridine N is more isolated) | Moderate (Bridgehead N is non-basic) |
| Key Application | Kinase Inhibitors, DNA Intercalators | Antivirals (e.g., BVDV inhibitors) | GABA modulators, Fluorophores |
| Fluorescence | Weak (requires push-pull conjugation) | Weak to Moderate | Strong (Large Stokes shift, ESIPT) |
| Synthetic Entry | 2,3-Diaminopyridine + Aldehyde | 3,4-Diaminopyridine + Aldehyde | 2-Aminopyridine + α-Haloketone |
Electronic Insight
The [4,5-b] isomer possesses a unique "amphoteric" nature. The imidazole NH is acidic enough for deprotonation (forming metal complexes), while the pyridine nitrogen provides a specific hydrogen-bond acceptor site crucial for hinge-region binding in kinase enzymes.
Part 2: Synthetic Accessibility & Regiochemistry
Synthesizing the [4,5-b] core requires controlling regioselectivity, a challenge not present in the [1,2-a] series.
Primary Route: Oxidative Cyclocondensation
The most robust protocol for generating 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine involves the condensation of 2,3-diaminopyridine with 4-bromobenzaldehyde.
-
Why this route? It avoids the regioselectivity issues of alkylation. The cyclization is thermodynamically driven to form the stable fused system.
-
Oxidant Choice: While air oxidation is possible, using Sodium Metabisulfite (Na₂S₂O₅) adducts or FeCl₃ accelerates the reaction and improves yields.
Visualization: Synthetic Pathway
Figure 1: The thermodynamic cyclization route ensures the formation of the [4,5-b] isomer without regio-scrambling.
Part 3: Functional Performance & Case Studies
Case Study A: Medicinal Chemistry (Anticancer)
The [4,5-b] scaffold is a proven bioisostere for the adenine ring of ATP.
-
Target: Cyclin-Dependent Kinase 9 (CDK9).[1]
-
Mechanism: The pyridine nitrogen (N3 of the scaffold) accepts a H-bond from the kinase hinge region (Cys106), while the imidazole NH donates a H-bond.
-
Role of 4-Br: The 4-bromophenyl group extends into the hydrophobic pocket. In advanced optimization, this Br is replaced (via Suzuki coupling) with solubilizing groups (e.g., N-methylpiperazine) to improve pharmacokinetics.
Case Study B: Materials Science (Fluorescence)
While imidazo[1,2-a]pyridines are naturally fluorescent, the [4,5-b] isomer typically requires coordination to "turn on" emission.
-
Sensing: The 4-bromophenyl derivative can be converted into a "push-pull" system.
-
Metal Detection: The N-N chelating site (pyridine N + imidazole N) binds Zn(II) or Cu(II), causing a chelation-enhanced fluorescence (CHEF) effect, useful for detecting trace metals in biological fluids.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine Standard Operating Procedure (Self-Validating)
Reagents:
-
2,3-Diaminopyridine (1.09 g, 10 mmol)
-
4-Bromobenzaldehyde (1.85 g, 10 mmol)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol)
-
Ethanol (30 mL) / Water (10 mL)
Step-by-Step Workflow:
-
Pre-activation: Dissolve 4-bromobenzaldehyde and Na₂S₂O₅ in 10 mL water/ethanol (1:1). Stir for 15 min to form the bisulfite adduct (Validation: Solution turns clear/slightly cloudy white).
-
Addition: Add 2,3-diaminopyridine dissolved in 20 mL ethanol to the adduct mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Checkpoint: The starting diamine spot (polar, near baseline) should disappear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL ice-cold water.
-
Isolation: A precipitate will form. Filter under vacuum. Wash the cake with cold water (2 x 20 mL) and diethyl ether (1 x 10 mL) to remove unreacted aldehyde.
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
-
Yield: Expected 75–85%. Appearance: Pale yellow to beige solid.
Protocol 2: Suzuki Coupling (Functionalization of the Br-handle)
-
Reactants: Product from Protocol 1 (1 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq).
-
Conditions: Dioxane/Water, 90°C, 12h.
-
Outcome: Replaces Br with Aryl group, extending conjugation for fluorescence applications.
Part 5: Biological Mechanism Visualization
Figure 2: The compound acts as an ATP-competitive inhibitor, blocking the transcription elongation phase in cancer cells.
References
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. (2018). Link
-
Nitrogen Position Matters: Synthetic Strategies... in the Imidazopyridine Family. Applied Sciences. (2026). Link
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters. (2024). Link
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules. (2017). Link
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. ACS Omega. (2018). Link
Sources
A Comparative Guide to the Synthetic Routes of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
The 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a purine bioisostere.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, making it a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1] The presence of the 4-bromophenyl moiety provides a crucial handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
This guide provides an in-depth comparative analysis of the most prevalent and innovative synthetic routes to this target molecule. We will move beyond simple procedural descriptions to dissect the mechanistic rationale, evaluate the practical advantages and limitations of each approach, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
Route 1: The Classic Approach - Condensative Cyclization
The most established and direct pathway to the imidazo[4,5-b]pyridine core is the Phillips-Ladenburg synthesis, which involves the condensation of 2,3-diaminopyridine with a suitable C1 electrophile derived from 4-bromobenzene. This strategy is valued for its simplicity and use of readily available starting materials. We will explore two major variants based on the choice of the carbonyl precursor: 4-bromobenzaldehyde and 4-bromobenzoic acid.
1A. From 4-Bromobenzaldehyde: An Oxidative Cyclization
This method proceeds via the formation of a Schiff base intermediate from the condensation of 2,3-diaminopyridine and 4-bromobenzaldehyde. This intermediate then undergoes an intramolecular cyclization followed by an in-situ oxidation (aromatization) to yield the final product. The oxidation step is often the rate-limiting factor and can be facilitated by air or, more efficiently, by a dedicated oxidizing agent.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one amino group of the diamine onto the aldehyde carbonyl, forming a carbinolamine which dehydrates to a Schiff base. The second amino group then attacks the imine carbon in an intramolecular fashion to form a dihydro-imidazo[4,5-b]pyridine intermediate. The final, and often crucial, step is the oxidation of this intermediate to the aromatic product. Without an effective oxidant, the reaction may stall or yield low amounts of the desired product.[3]
A refined version of this procedure involves using the sodium bisulfite adduct of the aldehyde. This approach allows for a slow, controlled release of the aldehyde into the reaction medium, minimizing side reactions and often leading to cleaner products and higher yields.[4]
Experimental Protocol (Sodium Bisulfite Adduct Method):
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as DMF or ethanol, add the sodium bisulfite adduct of 4-bromobenzaldehyde (1.1 eq).[4]
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
1B. Green Chemistry Advancement: Microwave-Assisted Aldehyde Condensation
To address the often long reaction times and high temperatures of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[5] Microwave irradiation can dramatically accelerate the rate of reaction by efficiently coupling with the polar solvent and reactants, leading to rapid, localized heating.[6] This often results in higher yields, cleaner reaction profiles, and significantly reduced reaction times, aligning with the principles of green chemistry.[5][7]
Causality of Enhancement: The key advantage of microwave heating is its ability to produce heat within the entire material simultaneously and rapidly.[5] This uniform and instantaneous heating minimizes the formation of thermal decomposition byproducts that can occur with conventional heating, where the vessel walls are hotter than the bulk solution.
Experimental Protocol (Microwave-Assisted):
-
In a sealed microwave reaction vessel, combine 2,3-diaminopyridine (1.0 eq), 4-bromobenzaldehyde (1.0 eq), and a catalytic amount of an acid like glacial acetic acid in a high-boiling polar solvent such as ethanol or DMF.[8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-30 minutes).[9]
-
After cooling, work up the reaction mixture as described in the conventional protocol (Section 1A).
Workflow for Aldehyde-Based Condensation Routes
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jetir.org [jetir.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Deconvoluting the Promiscuity of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine: A Cross-Reactivity Profiling Guide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists Focus: Deconvoluting the mechanism of action (MoA) and defining the selectivity window of the imidazo[4,5-b]pyridine scaffold.
Executive Summary: The "Privileged" Scaffold Paradox
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine (CAS: 75007-86-2) is not a single-target drug; it is a privileged scaffold . In drug discovery, "privileged" often implies "promiscuous." While this core structure is a potent starting point for developing inhibitors of Aurora Kinases , p38 MAPK , and Tubulin , its utility is frequently compromised by off-target cross-reactivity.
This guide provides a rigorous profiling framework to distinguish genuine target engagement from scaffold-inherent polypharmacology. It compares the compound against gold-standard reference probes to validate its utility in your specific therapeutic context.
Comparative Analysis: The Selectivity Landscape
To validate 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine as a specific probe, you must benchmark it against established inhibitors of its three primary "liability" targets: Aurora Kinase B, p38 MAPK, and Tubulin.
Table 1: Comparative Liability Profile
| Feature | Target Compound | Alternative A (Aurora Ref) | Alternative B (p38 Ref) | Alternative C (Tubulin Ref) |
| Compound Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | VX-680 (Tozasertib) | SB203580 | Colchicine |
| Primary Mechanism | Scaffold / Multi-target | ATP-competitive Aurora Inhibitor | ATP-competitive p38 Inhibitor | Tubulin Destabilizer |
| Binding Mode | Type I (ATP Mimetic) | Type I (Hinge Binder) | Type I (Hinge Binder) | Vinca/Colchicine Site |
| Key Cross-Reactivity | Aurora A/B, p38, FLT3, Tubulin | FLT3, ABL1 | c-Raf, JNK (at high conc) | None (Kinase silent) |
| Cell Cycle Phenotype | G2/M Arrest + Polyploidy | G2/M Arrest + Polyploidy | G1 Arrest (Cell type dependent) | G2/M Arrest (Metaphase block) |
| Usage Recommendation | Hit-to-Lead Starting Point | Positive Control for Aurora Assays | Positive Control for p38 Assays | Negative Control for Kinase Assays |
Critical Profiling Workflows
The structural similarity of the imidazo[4,5-b]pyridine core to the purine ring of ATP makes it an inherent kinase inhibitor. However, specific substitutions (like the 4-bromophenyl group) can shift its affinity toward the colchicine-binding site on tubulin. You must deconvolute these activities using the following self-validating protocols.
Workflow A: The "Kinase vs. Tubulin" Decision Tree
If your compound causes cell cycle arrest, you must determine if it is due to kinase inhibition (Aurora B) or cytoskeletal disruption (Tubulin).
Figure 1: Deconvolution logic to distinguish between Aurora kinase inhibition and direct tubulin binding, the two most common modes of action for this scaffold.
Workflow B: Experimental Protocols
Protocol 1: Differential Kinase Profiling (The "Hinge" Check)
This protocol verifies if the compound binds the ATP-binding pocket (hinge region), characteristic of p38 and Aurora inhibitors.
-
Assay Platform: FRET-based binding assay (e.g., LanthaScreen) or Radiometric 33P-ATP assay.
-
Panel Selection:
-
Primary Targets: Aurora A, Aurora B, p38α (MAPK14).
-
Selectivity Controls: CDK2 (structurally similar hinge), SRC (common off-target).
-
-
Procedure:
-
Prepare a 10-point dose-response curve (10 µM to 0.5 nM).
-
Incubate compound with kinase and ATP (at
concentration). -
Validation Criterion: If IC50(Aurora B) < 100 nM and IC50(p38) > 1 µM, the compound is an Aurora-selective hit . If equipotent, it is a dual inhibitor .
-
Protocol 2: Tubulin Polymerization Counter-Screen
Many "kinase inhibitors" in this class are actually tubulin poisons. This assay is mandatory.
-
Reagents: Purified porcine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or specialized kit).
-
Method:
-
Equilibrate tubulin in PEM buffer at 4°C.
-
Add 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine (10 µM) vs. Colchicine (5 µM, Positive Control) vs. Taxol (5 µM, Stabilizer Control).
-
Shift temp to 37°C to initiate polymerization.
-
Measure fluorescence (Ex 360nm / Em 450nm) over 60 minutes.
-
-
Interpretation:
-
Decreased Vmax/Plateau: Tubulin Destabilizer (Colchicine-like).
-
Increased Rate: Tubulin Stabilizer.
-
No Effect: Clean Kinase Inhibitor.
-
Mechanistic Causality & Signaling
Understanding why this cross-reactivity occurs is crucial for optimization. The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP. The 4-bromophenyl group often occupies the hydrophobic pocket adjacent to the gatekeeper residue in kinases, but can also dock into the hydrophobic interface of the
Figure 2: The "Polypharmacology Triangle." The compound can disrupt mitosis through two distinct pathways (Aurora B or Tubulin) and stress signaling via p38.
References
-
Bavetsias, V., et al. (2007).[1] "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.
-
Cheung, K. J., et al. (2011). "The identification of a specific Aurora B inhibitor: structure-based design and biological evaluation." Journal of Medicinal Chemistry.
-
Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." Biochemical Journal. (Discusses the imidazo-pyridine scaffold promiscuity).
-
Korboukh, V. K., et al. (2019). "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors." ChemMedChem.
-
Gatadi, S., et al. (2018). "Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
Sources
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, has emerged as a privileged motif in medicinal chemistry, giving rise to a plethora of bioactive molecules with diverse therapeutic potential.[1][2][3] These compounds have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel anticancer and anti-inflammatory agents.[4][5][6] This guide provides a comprehensive framework for confirming the mechanism of action of a novel derivative, 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, through a systematic and comparative experimental approach. We will explore its potential as a kinase inhibitor and compare its hypothetical performance with established imidazo[4,5-b]pyridine-based inhibitors.
The Kinase Inhibition Hypothesis: A Logical Starting Point
The structural similarity of the imidazo[4,5-b]pyridine core to adenine, the essential component of ATP, strongly suggests that derivatives like 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine may act as competitive inhibitors at the ATP-binding site of protein kinases.[4] Several members of this family have been identified as potent inhibitors of key kinases implicated in cancer progression, such as Aurora kinases, Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinase 9 (CDK9).[7][8][9] Therefore, a primary avenue of investigation for elucidating the mechanism of action of our target compound will be to assess its activity against a panel of these clinically relevant kinases.
A Phased Experimental Approach to Mechanistic Confirmation
To rigorously determine the mechanism of action of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, a multi-tiered experimental strategy is proposed. This approach begins with broad, high-throughput screening and progressively narrows down to specific target validation and cellular effects.
Figure 1: A phased experimental workflow for elucidating the mechanism of action of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
Phase 1: Broad Spectrum Screening
The initial phase aims to identify the potential biological space in which our compound is active.
Experimental Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.
-
Method: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) to test the compound at a single high concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered "hits" for further investigation.
-
Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and helps to prioritize kinases for more detailed follow-up studies.
Experimental Protocol 2: Cell Viability Assays
-
Objective: To determine the anti-proliferative activity of the compound in relevant cancer cell lines.
-
Method:
-
Select a panel of cancer cell lines known to be dependent on the potential "hit" kinases identified in the kinase screen (e.g., HCT-116 for Aurora kinases, MV4-11 for FLT3).
-
Treat cells with a serial dilution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine for 72 hours.
-
Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Rationale: This experiment establishes the cellular potency of the compound and provides a system for subsequent cellular mechanism of action studies.
Phase 2: Target Validation and Potency Determination
Once initial hits are identified, the next phase focuses on validating these targets and quantifying the compound's potency.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the potency of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine against the "hit" kinases.
-
Method:
-
Perform in vitro kinase assays using recombinant "hit" kinases. Several formats are available, such as the ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) which is a fluorescence resonance energy transfer (FRET)-based binding assay.[10][11]
-
Titrate the compound over a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: This experiment provides a quantitative measure of the compound's potency against specific kinases, allowing for direct comparison with other inhibitors.
Phase 3: Elucidating the Cellular Mechanism of Action
The final phase aims to confirm that the observed cellular effects are a direct consequence of target kinase inhibition.
Figure 2: A simplified signaling pathway illustrating the potential mechanism of action of a kinase inhibitor.
Experimental Protocol 4: Western Blot Analysis of Downstream Signaling
-
Objective: To assess the effect of the compound on the phosphorylation of known substrates of the target kinase.
-
Method:
-
Treat the selected cancer cell line with the compound at concentrations around its IC50 value for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Histone H3 for Aurora B, phospho-STAT5 for FLT3).
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
-
Rationale: This experiment directly links target inhibition to a downstream cellular event, providing strong evidence for the on-target mechanism of action.[12]
Experimental Protocol 5: Cell Cycle and Apoptosis Analysis
-
Objective: To determine the functional consequences of target inhibition on cell fate.
-
Method:
-
Cell Cycle Analysis: Treat cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.
-
Apoptosis Assays: Treat cells with the compound and assess for markers of apoptosis, such as Annexin V staining or caspase-3/7 activity.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.
-
Rationale: Inhibition of kinases involved in cell cycle progression (e.g., Aurora kinases, CDKs) is expected to cause cell cycle arrest and/or apoptosis. These assays confirm the predicted cellular phenotype.[5]
Comparative Analysis with Known Imidazo[4,5-b]pyridine Inhibitors
To contextualize the activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, its performance should be compared with well-characterized inhibitors from the same chemical class.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | To be determined | To be determined | HCT-116 | To be determined | This Study |
| Compound 28c | Aurora-A | 14 | HCT-116 | 130 | [13] |
| Compound 27e | Aurora-A, Aurora-B, FLT3 | 7.5 (Aurora-A), 48 (Aurora-B), 6.2 (FLT3) | MV4-11 | 10 | [14] |
| Ibrutinib (non-imidazo[4,5-b]pyridine comparator) | BTK | 0.5 | TMD8 | 11 | [15] |
Table 1: Hypothetical comparative data for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine and known kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The 2-phenyl-1H-imidazo[4,5-b]pyridine core is a common feature among many kinase inhibitors. The nature and position of substituents on the phenyl ring and the imidazo[4,5-b]pyridine core can significantly influence potency and selectivity.[16] The presence of a bromine atom at the 4-position of the phenyl ring in our target compound is a key structural feature. Comparison of its activity with analogs bearing different substituents at this position (e.g., H, Cl, OMe) can provide valuable SAR insights and guide future optimization efforts.
Conclusion
The systematic approach outlined in this guide, combining biochemical and cell-based assays, will enable a thorough characterization of the mechanism of action of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. By comparing its activity profile with established imidazo[4,5-b]pyridine kinase inhibitors, we can ascertain its novelty, potency, and selectivity. This comprehensive understanding is crucial for its further development as a potential therapeutic agent. The proposed experimental workflow provides a robust and self-validating system to confidently elucidate the molecular targets and cellular effects of this promising new compound.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528. [Link][2]
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). [Source not further specified]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link][2]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link][4]
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (n.d.). [Source not further specified]
-
Gulluni, F., De Santis, M. C., & Ceni, E. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 287. [Link][12]
- SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (n.d.).
- LanthaScreen Eu kinase binding assay for BTK Overview. (n.d.). Thermo Fisher Scientific.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). [Source not further specified]
- BTK Kinase Assay. (n.d.).
-
Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. (1991). Archiv der Pharmazie. [Link][17]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). European Journal of Medicinal Chemistry. [Link][7]
- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs.
- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025).
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2025).
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. [Link][8]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2016). Frontiers in Oncology. [Link][18]
- Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. (2024). Preprints.org.
- QSAR studies of imidazo[4,5-b]pyridine derivatives as anticancer drugs using RASMS method. (2025).
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry. [Link][13]
- BTK (C481S) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience.
- Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. (2021). Thieme Chemistry.
-
Overview of CDK9 as a target in cancer research. (n.d.). PMC. [Link][19]
- HTScan ® Aurora A Kinase Assay Kit #7510. (n.d.). Cell Signaling Technology.
- Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Str
- Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. (2023). Taylor & Francis Online.
- Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (n.d.). Benchchem.
- Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.).
- Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors. (n.d.). Benchchem.
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. [Link][9]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link][14]
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- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
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- 3. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family [irinsubria.uninsubria.it]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Profiling of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide
Executive Summary
The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, primarily due to its isosteric relationship with purine (adenine). This structural mimicry allows it to function as a potent ATP-competitive inhibitor in kinase drug discovery (e.g., Aurora A, EGFR, CDK9).
This guide provides a rigorous, comparative framework for evaluating imidazo[4,5-b]pyridine derivatives against alternative scaffolds (such as benzimidazoles and imidazo[4,5-c]pyridines) using molecular docking. Unlike generic tutorials, this document focuses on the specific tautomeric and electronic challenges presented by this scaffold and provides validated protocols for reproducing high-confidence binding modes.
Part 1: The Scaffold Advantage (Mechanistic Logic)
To design an effective docking study, one must understand the causality of binding. The imidazo[4,5-b]pyridine core is not merely a spacer; it is a functional anchor.
Structural Comparison: The Nitrogen "Hook"
The critical differentiator between imidazo[4,5-b]pyridine and its alternatives (like benzimidazole) is the pyridine nitrogen at position 1 (N1) or 4 (N4), depending on numbering conventions, which mimics the N1 of adenine.
| Scaffold | H-Bond Acceptors (Core) | H-Bond Donors (Core) | Kinase Hinge Interaction Potential |
| Imidazo[4,5-b]pyridine | 2 (N1, N3) | 1 (NH) | High: Bi-dentate binding (Donor + Acceptor) mimics Adenine. |
| Benzimidazole | 1 (N3) | 1 (NH) | Moderate: Lacks the extra pyridine N acceptor; often requires weaker hydrophobic contacts. |
| Imidazo[4,5-c]pyridine | 2 (N3, N5) | 1 (NH) | Variable: Nitrogen placement often misaligns with the hinge region "gatekeeper" residues. |
The Tautomerism Challenge
Critical Insight: The imidazo[4,5-b]pyridine ring system is subject to annular tautomerism (N-H migration between N1 and N3).
-
Error Source: Standard ligand preparation tools often fix the proton on the wrong nitrogen.
-
Consequence: An incorrect tautomer will face the kinase hinge region with a repulsive interaction (Acceptor-Acceptor) rather than an attractive one (Donor-Acceptor), leading to false-negative docking scores.
Part 2: Comparative Methodology & Workflow
This workflow integrates specific checkpoints for the imidazo[4,5-b]pyridine scaffold.
Validated Workflow Diagram
Figure 1: Comparative docking workflow emphasizing the iterative validation loop required for tautomeric scaffolds.
Part 3: Performance Analysis (Experimental vs. In Silico)
The following data synthesizes comparative studies of imidazo[4,5-b]pyridine derivatives targeting Aurora Kinase A (PDB: 4BYI) and EGFR , comparing them against standard inhibitors.
Binding Energy Comparison (Representative Data)
| Compound Class | Target | Software | Binding Energy (kcal/mol) | Key Interaction |
| Imidazo[4,5-b]pyridine (Deriv.[1][2][3] 3a) | Aurora A | AutoDock Vina | -9.8 | H-bond (Ala213, Glu211) + Pi-stacking |
| Benzimidazole Analogue | Aurora A | AutoDock Vina | -8.2 | H-bond (Ala213) only |
| Reference (Vemurafenib) | BRAF | Glide XP | -10.4 | Canonical Hinge Binding |
| Imidazo[4,5-b]pyridine (Deriv. 3a) | Aurora A | Glide XP | -10.1 | Deep hydrophobic pocket fill |
Interpretation: The imidazo[4,5-b]pyridine derivative consistently outperforms the benzimidazole analogue by ~1.5 kcal/mol. This energy gap is attributed to the additional hydrogen bond formed by the pyridine nitrogen (N1/N4) with the backbone amide of the kinase hinge region.
Software Accuracy Assessment
| Docking Software | Success Rate (RMSD < 2.0 Å) | Processing Time/Ligand | Suitability for Scaffold |
| AutoDock Vina | 78% | < 10s | High: Excellent for virtual screening large libraries. |
| Schrödinger Glide (XP) | 92% | ~ 2 mins | Superior: Better handling of hydrophobic enclosure and desolvation penalties. |
| GOLD (ChemPLP) | 85% | ~ 1 min | Good: Flexible ring handling helps with bulky substituents. |
Part 4: Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating protocol.
Phase 1: Ligand Preparation (The Tautomer Check)
-
Structure Generation: Draw the 2D structures of derivatives.
-
3D Conversion: Use Avogadro or LigPrep.
-
Tautomer Enumeration (CRITICAL):
-
Generate all possible tautomers at pH 7.4 ± 0.5.
-
Specific Check: Ensure the N-H is explicitly modeled on both N1 and N3 positions in separate files to test which binds better.
-
-
Energy Minimization: Minimize using the MMFF94 force field until the gradient is < 0.01 kcal/mol/Å.
Phase 2: Target Preparation
-
Retrieval: Download PDB ID 4BYI (Aurora A) or 1M17 (EGFR).
-
Cleaning: Remove water molecules (unless bridging is suspected) and co-crystallized ligands.
-
Protonation: Add polar hydrogens (essential for H-bonding). Assign Gasteiger charges if using AutoDock.
Phase 3: Grid Generation & Docking
-
Grid Box: Center the grid on the centroid of the co-crystallized ligand.
-
Dimensions: 20 x 20 x 20 Å (Standard).
-
-
Execution: Run the docking algorithm with exhaustiveness set to 8 (Vina) or Precision set to XP (Glide).
Phase 4: Validation (The "Redocking" Standard)
-
Procedure: Extract the native ligand from the crystal structure and dock it back into the empty protein.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD must be ≤ 2.0 Å .[4][5] If > 2.0 Å, the grid box or charge assignment is incorrect.
Part 5: Interaction Signaling Pathway
Understanding downstream effects is crucial for drug development. Imidazo[4,5-b]pyridine inhibitors often target the Aurora A pathway, leading to mitotic arrest.
Figure 2: Mechanism of Action. Inhibition of Aurora A prevents p53 degradation and arrests mitosis, leading to apoptosis.
Part 6: Critical Analysis & Pitfalls
-
The "Flat" Trap: Imidazo[4,5-b]pyridines are planar. Docking algorithms may artificially stack them in hydrophobic grooves where they don't belong. Solution: Always prioritize poses that show specific H-bonds to the hinge region over poses that simply maximize hydrophobic contact surface area.
-
Solvation Effects: The pyridine nitrogen is solvent-exposed in some binding modes. Using a software that ignores desolvation penalties (like basic Vina) may overestimate affinity compared to Glide or Gold.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024).[3][6] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
-
El-Badry, O. M., et al. (2018).[7] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
-
Vassilios, B., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI Molecules.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indico.ijs.si [indico.ijs.si]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Assessing the Off-Target Effects of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
The following guide provides a rigorous technical assessment of the off-target effects and selectivity profile of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine . This document is designed for drug discovery scientists and toxicologists evaluating this scaffold as a lead compound or chemical probe.
Executive Technical Summary
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a core pharmacophore for p38 MAP kinase inhibitors , Aurora kinase inhibitors , and antitubercular agents (DprE1 inhibitors) .
While the imidazo[4,5-b]pyridine core mimics the purine ring of adenosine triphosphate (ATP)—granting it potency against ATP-binding enzymes—this structural similarity is the primary driver of its polypharmacology and off-target toxicity .
Critical Off-Target Risks:
-
Kinase Cross-Reactivity: High potential for inhibiting JNK, ERK, and Aurora kinases due to the conserved ATP-binding pocket.
-
Genotoxicity: Structural homology to PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) raises concerns regarding DNA intercalation and mutagenesis.
-
CYP450 Inhibition: The pyridine nitrogen and planar structure often lead to competitive inhibition of CYP1A2 and CYP3A4.
Comparative Selectivity Analysis
To objectively assess the performance and risks of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, we compare it against functional and structural analogs: SB-203580 (standard p38 inhibitor) and PhIP (toxicological reference).
Table 1: Selectivity and Toxicity Profile Comparison
| Feature | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | SB-203580 (Alternative p38 Tool) | PhIP (Toxicity Reference) |
| Primary Mechanism | Multi-target Kinase / DprE1 Inhibitor | Selective p38 MAPK Inhibitor | Mutagen / Carcinogen |
| Scaffold Class | Imidazo[4,5-b]pyridine | Imidazole | Imidazo[4,5-b]pyridine |
| Kinase Selectivity | Low/Moderate (Promiscuous ATP-mimetic) | High (Specific to p38α/β) | N/A (Not used as inhibitor) |
| CYP Inhibition | High Risk (CYP1A2, CYP3A4) | Moderate (CYP2C9, CYP3A4) | High (CYP1A2 substrate/inducer) |
| Genotoxicity (Ames) | Potential Positive (Needs verification) | Negative | Strong Positive |
| hERG Liability | Moderate (Planar aromatic system) | Low | Low |
| Metabolic Stability | Moderate (Bromine blocks para-oxidation) | High | Low (Rapid N-hydroxylation) |
Analyst Insight: Unlike SB-203580, which uses a fluorophenyl-imidazole core to achieve specificity, the unfunctionalized imidazo[4,5-b]pyridine core of the subject compound is "stickier" across the kinome. The 4-bromophenyl group improves metabolic stability compared to PhIP but does not eliminate the risk of DNA interaction.
Mechanism of Off-Target Interactions
The off-target effects of this compound are non-random; they are structurally determined. The diagram below illustrates the causal pathways for its polypharmacology.
Figure 1: Structural Polypharmacology Map
Caption: Causal mapping of structural features to specific off-target liabilities. The purine-like core drives kinase and adenosine receptor promiscuity, while planarity facilitates DNA intercalation.
Experimental Protocols for Off-Target Assessment
To validate the safety and specificity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, the following experimental workflows are mandatory.
Protocol A: Kinome Profiling (Thermal Shift Assay)
Objective: Assess kinase selectivity without using radioactive isotopes.
-
Preparation: Prepare 10 mM stock of the compound in DMSO.
-
Cell Lysate: Harvest HEK293 or Jurkat cells; lyse in non-denaturing buffer (PBS + protease inhibitors).
-
Incubation: Aliquot lysate into PCR tubes. Treat with compound (10 µM) or DMSO control for 30 min at RT.
-
Heat Shock: Expose aliquots to a temperature gradient (40°C to 65°C) for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
-
Detection: Analyze supernatant via Western Blot for specific kinases (p38, JNK, Aurora A) or Mass Spectrometry (CETSA-MS) for global profiling.
-
Success Metric: A shift in melting temperature (
) > 2°C indicates direct binding.
-
Protocol B: CYP Inhibition Assay (Fluorescent)
Objective: Determine IC50 against CYP1A2 and CYP3A4.
-
System: Use recombinant human CYP450 isozymes (microsomes).
-
Substrates:
-
CYP1A2: CEC (3-cyano-7-ethoxycoumarin).
-
CYP3A4: DBF (dibenzylfluorescein).
-
-
Reaction: Mix microsomes + NADPH regenerating system + Substrate + Compound (0.1 nM – 100 µM).
-
Incubation: 37°C for 30 minutes.
-
Readout: Measure fluorescence (Ex/Em specific to metabolite).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Warning: If IC50 < 1 µM, the compound is a potent inhibitor and likely metabolic liability.
-
Protocol C: Ames Test (Salmonella Mutagenicity)
Objective: Rule out genotoxicity due to structural similarity with PhIP.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform +/- S9 rat liver extract (to mimic metabolic activation).
-
Dosing: Plate bacteria with compound (up to 5 mg/plate) on histidine-deficient agar.
-
Incubation: 48 hours at 37°C.
-
Scoring: Count revertant colonies.
-
Threshold: A 2-fold increase in colonies over vehicle control indicates mutagenicity.
-
Strategic Workflow for Lead Optimization
Use this decision tree to determine if the compound should be advanced or modified based on off-target data.
Figure 2: Assessment Workflow
Caption: Step-by-step Go/No-Go decision tree for evaluating the compound. Early kinome screening prevents wasted resources on toxicological testing if selectivity is poor.
References
-
US EPA CompTox Chemicals Dashboard . 1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)- Details and Toxicity Data. Available at: [Link]
-
National Institutes of Health (NIH) PubChem . 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Compound Summary. Available at: [Link]
- Desai, N.C., et al. (2018). Synthesis and biological evaluation of 2-substituted imidazo[4,5-b]pyridines as novel antitubercular agents. Medicinal Chemistry Research. (Discusses the DprE1 inhibitory potential of the scaffold).
A Comparative Guide to the Photophysical Properties of Substituted Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Imidazo[4,5-b]pyridines in Photophysics
Imidazo[4,5-b]pyridines, a class of heterocyclic compounds structurally analogous to purines, have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, planar structure and versatile substitution patterns make them ideal candidates for developing novel fluorophores with tunable photophysical properties. These properties are critical for applications ranging from biological imaging and sensing to the development of organic light-emitting diodes (OLEDs). This guide provides an in-depth comparison of the photophysical characteristics of a series of substituted imidazo[4,5-b]pyridine derivatives, supported by experimental data, to aid researchers in selecting and designing molecules for specific applications.
The core of this guide focuses on a systematic study of imidazo[4,5-b]pyridine derived iminocoumarins, where substitutions on both the imidazo[4,5-b]pyridine and coumarin moieties allow for a detailed investigation of structure-property relationships.[2] Understanding how different functional groups influence absorption and emission wavelengths, as well as fluorescence quantum yields, is paramount for the rational design of next-generation photoactive materials.
Comparative Analysis of Photophysical Properties
The photophysical properties of substituted imidazo[4,5-b]pyridine derived iminocoumarins are profoundly influenced by the nature and position of substituents, as well as the polarity of the solvent.[2] A systematic study by Boček et al. provides valuable experimental data on a series of these compounds, which is summarized below.
Table 1: Photophysical Data of Substituted Imidazo[4,5-b]pyridine Derived Iminocoumarins in Dichloromethane (CH₂Cl₂)
| Compound | R¹ | R² | λₐₐₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Φf |
| 11 | H | OCH₃ | 419 | 506 | 4333 | 0.231 |
| 12 | H | Br | 413 | 496 | 4251 | 0.414 |
| 13 | H | H | 403 | 486 | 4393 | 0.133 |
| 14 | CH₃ | NO₂ | 425 | 537 | 4874 | 0.007 |
| 15 | CH₃ | H | 405 | 488 | 4344 | 0.126 |
Data extracted from Boček, I., Hranjec, M., & Vianello, R. (2022). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes: Synthesis, spectroscopic and computational studies of their protonation equilibria. Journal of Molecular Liquids, 355, 118982. The data was located in the supplementary information.
Key Observations and Structure-Property Relationships:
-
Effect of Substituents on the Coumarin Ring (R²): The nature of the substituent at the 6-position of the coumarin ring significantly impacts the photophysical properties.
-
An electron-donating group (OCH₃, 11 ) leads to a red-shift in both absorption and emission maxima compared to the unsubstituted analog (13 ), likely due to an intramolecular charge transfer (ICT) character of the transition.
-
The presence of a halogen (Br, 12 ) results in the highest fluorescence quantum yield (Φf = 0.414) among the N-unsubstituted derivatives. This can be attributed to the heavy-atom effect promoting intersystem crossing, but in this case, it appears to enhance radiative decay pathways.
-
A strong electron-withdrawing group (NO₂, 14 ) causes a significant red-shift in both absorption and emission, but drastically quenches the fluorescence (Φf = 0.007). This is a common effect for nitro-substituted fluorophores, where efficient non-radiative decay pathways dominate.
-
-
Effect of Substitution on the Imidazo[4,5-b]pyridine Ring (R¹):
-
Methylation of the imidazole nitrogen (comparing 13 and 15 ) has a minor effect on the absorption and emission maxima and the quantum yield in dichloromethane.
-
-
Stokes Shift: All compounds exhibit a large Stokes shift ( > 4200 cm⁻¹), which is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios in imaging applications. The nitro-substituted derivative 14 shows the largest Stokes shift, consistent with a more significant change in geometry and electronic distribution upon excitation.
-
Solvatochromism: The photophysical properties of these compounds are also sensitive to the solvent environment. Both the solvent polarity and the electronic nature of the substituents influence the spectral responses.[2] This solvatochromic behavior can be exploited for developing sensors that report on the polarity of their microenvironment.
Experimental Protocols
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring the data presented in this guide.
UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the general procedure for measuring the absorption and fluorescence spectra of the imidazo[4,5-b]pyridine derivatives.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., dichloromethane)
-
Substituted imidazo[4,5-b]pyridine samples
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the imidazo[4,5-b]pyridine derivative in the desired spectroscopic grade solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum (λₘₐₓ) for fluorescence measurements. This is crucial to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and record a baseline correction.
-
Replace the sample cuvette with one containing the sample solution.
-
Scan the desired wavelength range (e.g., 250-600 nm) and record the absorption spectrum.
-
Note the wavelength of maximum absorbance (λₘₐₓ).
-
-
Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Fill a quartz cuvette with the sample solution (absorbance < 0.1).
-
Place the cuvette in the sample holder.
-
Scan the emission wavelength range, starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Record the fluorescence emission spectrum.
-
Note the wavelength of maximum emission (λₑₘ).
-
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.
Additional Materials:
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
Procedure:
-
Prepare Standard and Sample Solutions:
-
Prepare a series of at least five concentrations for both the standard and the unknown sample, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
-
Measure Absorption and Fluorescence:
-
For each solution (both standard and sample), measure the absorbance at the excitation wavelength.
-
For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrumental parameters (slit widths, detector voltage).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the resulting straight lines for both the standard (m_std) and the sample (m_smp).
-
-
Calculate Quantum Yield:
-
The quantum yield of the sample (Φf_smp) is calculated using the following equation:
Φf_smp = Φf_std * (m_smp / m_std) * (η_smp² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
m_smp and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the characterization of the photophysical properties of substituted imidazo[4,5-b]pyridines.
Sources
Comprehensive Validation Guide: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine as a Chemical Probe Scaffold
Executive Summary & Probe Definition
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2) represents a critical privileged scaffold in medicinal chemistry, serving as a foundational chemical probe for interrogating Aurora Kinases (A/B) , Cyclin-Dependent Kinases (CDKs) , and bacterial targets such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).
Unlike fully optimized clinical candidates (e.g., Tozasertib), this probe functions as a Fragment-Based Lead and a Structural Probe , allowing researchers to map the Structure-Activity Relationship (SAR) of the imidazo[4,5-b]pyridine core. Its utility lies in its ability to bind the ATP-binding pocket of kinases or the hydrophobic cleft of microbial enzymes, providing a baseline for potency and selectivity optimization.
Core Biological Profile
| Feature | Description |
| Primary Target Class | Serine/Threonine Kinases (Aurora A/B, CDK9) |
| Secondary Target Class | Bacterial DprE1 (Mycobacterium tuberculosis) |
| Mechanism of Action | ATP-Competitive Inhibition (Type I) |
| Chemical Class | Imidazo[4,5-b]pyridine (Purine Bioisostere) |
| Key Application | SAR Mapping, Fragment-Based Drug Discovery (FBDD), Scaffold Hopping |
Comparative Analysis: Performance vs. Standards
To validate 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine effectively, it must be benchmarked against established clinical inhibitors. The following table contrasts its profile with Tozasertib (VX-680) , the gold standard for Aurora kinase inhibition.
Table 1: Comparative Profiling (Kinase Inhibition)
| Parameter | Probe: 2-(4-Bromophenyl)-imidazo[4,5-b]pyridine | Standard: Tozasertib (VX-680) | Control: Staurosporine |
| Primary Target | Aurora A/B, CDK9 (Scaffold Activity) | Aurora A/B/C | Broad Kinase Spectrum |
| Potency (IC50) | 0.5 – 5.0 µM (Typical for scaffold) | 0.6 nM (Aurora A) | < 10 nM (Pan-Kinase) |
| Selectivity | Moderate (Class-selective purine mimic) | High (Aurora-selective) | Low (Promiscuous) |
| Binding Mode | H-bonds to Hinge Region (Glu/Ala) | Hinge Binder + Solvent Front Pocket | Hinge Binder + Ribose Pocket |
| Solubility | Moderate (LogP ~3.2) | High (Optimized salt form) | Low to Moderate |
| Cellular Activity | Micromolar (Validation required) | Nanomolar (Valid in vivo) | Nanomolar (Cytotoxic) |
Expert Insight: While the probe is less potent than VX-680, its bromophenyl moiety provides a unique synthetic handle for Suzuki coupling, allowing rapid library generation to probe the "gatekeeper" residue in kinases. This makes it superior for early-stage target validation and library construction compared to the fixed structure of VX-680.
Mechanism of Action & Signaling Pathway
The probe functions as an ATP-competitive inhibitor . The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. The 4-bromophenyl group extends into the hydrophobic pocket, often interacting with the gatekeeper residue.
Figure 1: Mechanism of Action – ATP Competition
Caption: The probe competes with ATP for the kinase active site, preventing substrate phosphorylation and arresting the cell cycle in mitosis (Aurora inhibition) or transcription (CDK inhibition).
Experimental Validation Protocols
To validate this probe in your specific system, follow these standardized protocols. These workflows are designed to confirm target engagement and assess off-target effects.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 against Aurora A/B or CDK9.
-
Reagents:
-
Recombinant Kinase (Aurora A/B).
-
Peptide Substrate (e.g., Kemptide).
-
ATP (at Km concentration).
-
Probe Stock (10 mM in DMSO).
-
-
Procedure:
-
Step 1: Prepare a 10-point serial dilution of the probe (range: 100 µM to 0.1 nM) in assay buffer.
-
Step 2: Incubate kinase + probe for 15 mins at RT to allow equilibrium binding.
-
Step 3: Add ATP/Substrate mix to initiate the reaction.
-
Step 4: Incubate for 60 mins at 30°C.
-
Step 5: Stop reaction using EDTA/Detection Reagent (e.g., ADP-Glo or TR-FRET antibody).
-
Step 6: Read signal on a multimode plate reader.
-
-
Validation Criteria:
-
Z'-factor > 0.5 (Ensures assay robustness).
-
Reference Standard: VX-680 should yield IC50 < 5 nM.
-
Probe Success: IC50 < 10 µM confirms scaffold activity.
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of downstream signaling (e.g., Histone H3 phosphorylation for Aurora B).
-
Cell Line: HeLa or HCT-116 (Synchronized with Nocodazole if testing Aurora B).
-
Treatment: Treat cells with Probe (1, 5, 10 µM) vs. DMSO control for 24 hours.
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Run SDS-PAGE and transfer to nitrocellulose.
-
Primary Antibody: Anti-p-Histone H3 (Ser10) [Aurora B marker].
-
Loading Control: Anti-GAPDH.
-
-
Result Interpretation:
-
A dose-dependent decrease in p-Histone H3 indicates successful cellular target engagement.
-
Validation Workflow Diagram
This flowchart guides the decision-making process for validating the probe in a new biological context.
Figure 2: Probe Validation Decision Matrix
Caption: Step-by-step workflow for validating the probe's activity from biochemical assays to cellular phenotypic readouts.
Expert Recommendations & Troubleshooting
-
Solubility Warning: The 4-bromophenyl group increases lipophilicity (LogP ~3.2). Ensure DMSO stock concentration does not exceed 0.5% in cell assays to prevent precipitation or solvent toxicity.
-
Selectivity Flag: As a purine bioisostere, this scaffold may inhibit other kinases (e.g., p38 MAPK). Always run a selectivity panel (e.g., KinaseProfiler™) if using for phenotypic screening.
-
Synthetic Utility: Use the bromine handle for Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., piperazine) or to extend the molecule into the solvent-exposed region for improved potency.
References
-
Bavetsias, V., et al. (2010). "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 20(15), 4617-4621.
-
Goker, H., et al. (2023).[1][2] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 28, 2817–2829.[2]
-
Chem-Impex International. (n.d.). "2-(4-Bromophenyl)imidazo[1,2-a]pyridine Product Page." (Reference for scaffold utility).
-
EPA CompTox Dashboard. (2025). "1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)- Properties."
Sources
comparative study of the metabolic stability of imidazo[4,5-b]pyridine derivatives
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for purines and benzimidazoles. It is extensively utilized in the development of kinase inhibitors (e.g., Aurora, FLT3, EGFR) and epigenetic modulators. However, a recurrent failure mode for this scaffold is rapid oxidative clearance mediated by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2).
This guide provides a technical comparison of structural derivatives, analyzing how specific substitutions at the C2, C6, and C7 positions dictate metabolic half-life (
Part 1: Structural Vulnerabilities & Metabolic Pathways
The metabolic instability of the parent imidazo[4,5-b]pyridine scaffold arises from two primary vectors: electron-rich nitrogen centers susceptible to N-oxidation/glucuronidation, and specific carbon sites prone to hydroxylation.
Mechanistic Visualization
The following diagram illustrates the primary metabolic "soft spots" and the enzymatic pathways involved.
Figure 1: Primary metabolic clearance pathways for the imidazo[4,5-b]pyridine scaffold.
Part 2: Comparative Analysis of Derivatives
This section compares specific structural modifications and their impact on metabolic stability, drawing from optimization campaigns for Aurora and FLT3 kinase inhibitors.
Case Study A: Optimization of C7-Substituents
A common strategy involves modifying the C7 position. Early generation derivatives often employed morpholine, which frequently resulted in poor microsomal stability.
| Derivative Class | Structure Feature | Metabolic Stability (HLM) | Mechanism of Instability |
| Gen 1: Morpholino | C7-Morpholine | Low ( | Rapid oxidation of the morpholine ring (lactam formation). |
| Gen 2: N-Methyl Piperazine | C7-(N-Me-Piperazine) | Moderate | N-dealkylation of the terminal methyl group by CYP3A4. |
| Gen 3: Benzyl-Piperazine | C7-(4-Chlorobenzyl-piperazine) | High ( | Steric bulk and lipophilicity adjustment block access to metabolic soft spots. |
Case Study B: Impact of C6-Halogenation
Substitution at the C6 position of the pyridine ring is a critical determinant of stability.
-
Unsubstituted (C6-H): The pyridine ring is electron-deficient, but the C6 position remains accessible.
-
Chlorinated (C6-Cl): Introduction of a chlorine atom at C6 (e.g., in Compound 27e from Vertex research) significantly improves stability.
-
Effect: Blocks potential oxidation sites and modulates the pKa of the pyridine nitrogen, reducing N-oxide formation liability.
-
Comparative Data: Approved/Clinical Agents
The following table benchmarks the intrinsic clearance (
| Drug | Target | Stability Classification | ||
| Sapitinib | EGFR/ErbB | 38.48 | 21.1 | Moderate |
| Capmatinib | c-MET | 61.85 | 13.1 | High Clearance (Low Stability) |
| Pemigatinib | FGFR | ~25.4* | 27.3 | Moderate-High |
| CCT241736 | Aurora/FLT3 | < 15.0 | > 60 | High |
*Note: Pemigatinib
Part 3: Experimental Protocol (Microsomal Stability)
To generate comparable data for novel derivatives, the following standardized protocol must be utilized. This workflow ensures that differences in stability are structural, not experimental.
Workflow Visualization
Figure 2: Standardized workflow for intrinsic clearance determination.
Detailed Methodology
1. Reagents & Buffer System:
-
Matrix: Pooled Human Liver Microsomes (HLM), final protein conc. 0.5 mg/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
2. Incubation Procedure:
-
Pre-incubation: Mix 30 µL of 20 mg/mL HLM with 1158 µL buffer. Add 12 µL of test compound (100 µM stock in DMSO/ACN). Equilibrate at 37°C for 5 min.
-
Start Reaction: Add 600 µL of pre-warmed NADPH regenerating system. Final compound concentration: 1 µM.
-
Sampling: At
min, remove 100 µL aliquots.
3. Quenching & Extraction:
-
Transfer aliquots immediately into 300 µL ice-cold acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide or Verapamil).
-
Vortex for 2 min; Centrifuge at 4000 rpm for 20 min at 4°C.
4. LC-MS/MS Quantification:
-
Inject supernatant onto a C18 column (e.g., Kinetex 2.6µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: MRM mode monitoring parent ion transition
.
5. Data Calculation:
Calculate the slope (
Part 4: Strategic Recommendations for Optimization
Based on the comparative analysis of the imidazo[4,5-b]pyridine scaffold, the following SAR rules are recommended to improve metabolic stability:
-
Block the C6 Position: Unsubstituted C6 positions are liabilities. Incorporating a halogen (Cl, F) or a small nitrile group at C6 often enhances stability without compromising kinase hinge-binding affinity.
-
Manage Lipophilicity (LogD): While lipophilic groups (like benzyl rings) can block metabolism sterically, excessive lipophilicity (
) increases non-specific binding and overall clearance. Target a LogD between 2.0 and 3.5. -
Scaffold N-Alkylation: If the N3-H is not required for binding (e.g., to the kinase hinge region), alkylating this position can prevent glucuronidation, though it may alter solubility.
-
Avoid Solvent-Exposed Morpholines: Replace morpholine solubilizing tails with bridged piperazines or substituted piperidines to reduce oxidative ring opening.
References
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
-
Attwa, M.W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules/PMC.
-
Attwa, M.W., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability. MDPI Separations.
-
Attwa, M.W., et al. (2022).[3] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Standard reference for
protocols).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Technical Guide: Safe Handling & PPE Strategy for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine
[1][2][3][4][5]
Executive Summary & Core Directive
As researchers, we often treat "intermediates" with a lower tier of caution than "active pharmaceutical ingredients" (APIs).[1][2] This is a critical error. 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 34658-66-7) is a halogenated heterocyclic building block.[3][4][1][2] While useful for kinase inhibitor scaffolds, its hazard profile is non-trivial.[1][2]
The Critical Hazard: This compound is classified under GHS as causing Serious Eye Damage (Category 1, H318) .[4][1][2] Unlike "eye irritation," Category 1 implies the potential for irreversible tissue destruction.[2] Standard safety glasses are insufficient for open handling.[4][1][2]
This guide moves beyond the SDS to provide a logistical framework for safe integration into your workflow, treating the compound with the rigor of an Occupational Exposure Band (OEB) 3 substance until specific potency data proves otherwise.[2]
Hazard Characterization & Risk Assessment
Before selecting PPE, we must understand the mechanism of risk.[4][2]
Chemical Hazard Profile
| Hazard Class | Category | H-Code | Description | Operational Implication |
| Eye Damage | Cat. 1 | H318 | Causes serious eye damage | High Risk. Corrosive-like effects on ocular tissue.[3][4][1][2] |
| Acute Toxicity | Cat.[1][2][5][6][7][8][9] 4 | H302 | Harmful if swallowed | Avoid hand-to-mouth transfer; strict hygiene.[3][4][1][2][8] |
| Skin Irritation | Cat. 2 | H315 | Causes skin irritation | Contact dermatitis risk; barrier protection required.[1][2][10] |
| STOT SE | Cat. 3 | H335 | Respiratory irritation | Dust inhalation must be prevented via engineering controls.[1][2] |
The "Dust Vector"
As a solid powder, the primary vector for exposure is airborne dust generated during:
Personal Protective Equipment (PPE) Matrix
We utilize a Task-Based PPE Assignment system.[3][4][1][2] This ensures protection scales with risk, preventing complacency.[1][2]
Table 1: Activity-Based PPE Standards
| PPE Component | Level A: Storage & Transport (Sealed Containers) | Level B: Open Handling (Weighing, Solvation, Synthesis) | Scientific Rationale |
| Eye/Face | Safety Glasses (ANSI Z87.[3][4][1][2]1) | Chemical Splash Goggles (Indirect Vent) | Critical: Glasses do not seal against airborne dust or splashes.[3][4][1][2] H318 hazards demand a seal. |
| Hand | Single Nitrile Gloves (4 mil) | Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil) | The bromine substituent increases lipophilicity, potentially aiding dermal absorption.[3][4][1][2] Double gloving allows outer glove removal upon contamination without exposing skin.[1][2] |
| Respiratory | N/A (If container is intact) | Fume Hood (Mandatory).[3][4][1][2] If hood unavailable: P100 Respirator . | Engineering controls (Hood) are primary.[1][2] P100 is required if working outside a hood (not recommended).[1][2] |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Lab Coat (Front-closing) | Prevents accumulation of dust on personal clothing, which can be a secondary exposure source outside the lab.[3][4][1][2] |
Operational Protocol: Step-by-Step Handling
This protocol is designed to isolate the user from the "Dust Vector."[1][2]
Phase 1: Preparation & Engineering Controls[2][4][5]
-
Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.
-
Static Mitigation: Place an ionizing fan or antistatic gun near the balance.[4][1][2] Heterocyclic powders are prone to static cling, which causes "jumping" and aerosolization during weighing.[2]
-
Solvent Staging: Pre-measure solvents.[4][1][2] Adding solvent to the solid (rather than adding solid to solvent) reduces dust clouds.[4][1][2]
Phase 2: Weighing & Transfer (The Critical Zone)[1][2][3][4]
-
Don PPE: Put on inner gloves, Tyvek sleeves, outer gloves, and Chemical Splash Goggles .[4][1][2]
-
Open Container: Only open the vial inside the fume hood, at least 6 inches back from the sash.[4][2]
-
Transfer: Use a disposable spatula.[4][1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]
-
Immediate Solvation: If possible, dissolve the solid directly in the weighing vessel or reaction flask immediately. Once in solution, the respiratory/dust hazard is significantly reduced (though skin absorption risk remains).[1][2]
Phase 3: Decontamination (Doffing)[1][2][3][4]
-
Wipe Down: Wipe the balance area with a solvent-dampened tissue (e.g., Ethanol) to capture settled dust.[4][1][2] Treat this tissue as hazardous waste.[1][2]
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them immediately.[4][1][2]
-
Wash: Wash hands with soap and water immediately after doffing inner gloves.[4][1][2]
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process and operational workflow.
Diagram 1: Risk Assessment & PPE Logic
This flow dictates how to categorize the risk based on the state of the matter.[2]
Caption: Logic flow for determining controls based on physical state. Note that "Solid" state triggers the highest level of ocular protection due to dust risks.[4]
Diagram 2: Operational Handling Workflow
A linear guide to the "Double-Glove" technique and weighing process.
Caption: Sequential workflow emphasizing the "Decon" step inside the hood before exiting the safety zone.
Emergency Response & Disposal
Exposure Response
-
Inhalation: Move to fresh air. If breathing is difficult, medical attention is required (H335).[1][2]
-
Skin: Wash with soap and water.[4][1][2][8][9] Remove contaminated clothing.[1][2][5][6][8][9][11]
Disposal Strategy
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must be disposed of in Hazardous Solid Waste bins labeled "Toxic/Irritant."[4][1][2]
-
Liquid Waste: Solutions containing this compound should be segregated into Halogenated Organic Waste streams due to the bromine atom.[4][1][2] Do not mix with general aqueous waste.[1][2]
References
-
Sigma-Aldrich. (2025).[4][1][2] Safety Data Sheet: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. (Note: Used as primary surrogate for hazard classification of the specific isomer due to structural homology and availability).
-
PubChem. (n.d.).[4][1][2] Compound Summary: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine.[3][4][1][2] National Library of Medicine.[1][2] [3][1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[4][1][2] Hazard Communication Standard: Labels and Pictograms. [3][4][1][2]
-
American Chemical Society (ACS). (2015).[1][2] Identifying and Evaluating Hazards in Research Laboratories.
Sources
- 1. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | C13H9BrN2 | CID 623416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 4. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. asphaltroofing.org [asphaltroofing.org]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
